Technical Documentation Center

2-Ethenylsulfanyl-1,3-benzothiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethenylsulfanyl-1,3-benzothiazole
  • CAS: 13604-13-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of 2-Ethenylsulfanyl-1,3-benzothiazole

Executive Summary & Strategic Utility 2-Ethenylsulfanyl-1,3-benzothiazole (also known as 2-(vinylthio)benzothiazole) is a high-value functional monomer and reactive intermediate. Its structure combines the electron-rich...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

2-Ethenylsulfanyl-1,3-benzothiazole (also known as 2-(vinylthio)benzothiazole) is a high-value functional monomer and reactive intermediate. Its structure combines the electron-rich sulfur atom of a vinyl sulfide with the electron-deficient benzothiazole heterocycle.

Key Applications:

  • Optical Polymers: Used as a monomer to produce polymers with high refractive indices (

    
    ) and high Abbe numbers, critical for advanced lens manufacturing.
    
  • Synthetic Intermediate: Acts as a Michael acceptor in specific conditions or a cross-coupling partner in transition-metal catalysis.

  • Surface Modification: The benzothiazole moiety serves as a corrosion inhibitor, while the vinyl group allows for grafting onto polymeric backbones.

This guide details the Beta-Halo Elimination Route , chosen for its operational safety and scalability compared to high-pressure acetylene chemistry (Reppe synthesis).

Retrosynthetic Analysis

To synthesize 2-ethenylsulfanyl-1,3-benzothiazole (Target ), we avoid the direct vinylation of 2-mercaptobenzothiazole with acetylene due to the requirement for high-pressure autoclaves. Instead, we utilize a two-step alkylation-elimination strategy.

Pathway Logic:

  • Disconnection: The C-S vinyl bond is formed via elimination of HBr from a saturated precursor.

  • Precursor: 2-(2-bromoethylthio)benzothiazole.

  • Starting Materials: 2-Mercaptobenzothiazole (2-MBT) and 1,2-Dibromoethane.

Mechanistic Pathway (DOT Visualization)

Retrosynthesis Target Target: 2-(Vinylthio)benzothiazole Inter Intermediate: 2-(2-bromoethylthio)benzothiazole Target->Inter Elimination (E2) SM Starting Materials: 2-MBT + 1,2-Dibromoethane Inter->SM S-Alkylation (SN2)

Figure 1: Retrosynthetic logic prioritizing the isolation of the stable bromo-intermediate to prevent polymerization.

Experimental Protocol: The Beta-Halo Elimination Route

Phase 1: Synthesis of 2-(2-bromoethylthio)benzothiazole

Critical Control Point: The stoichiometry in this step is vital. You must use a large excess of 1,2-dibromoethane (3-5 equivalents) to suppress the formation of the unwanted dimer 1,2-bis(benzothiazol-2-ylthio)ethane.

Reagents:

  • 2-Mercaptobenzothiazole (2-MBT): 16.7 g (100 mmol)

  • 1,2-Dibromoethane: 43 mL (500 mmol) [Excess]

  • Potassium Hydroxide (KOH): 5.6 g (100 mmol) dissolved in Ethanol (100 mL)

  • Solvent: Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve 2-MBT in the ethanolic KOH solution. The solution will turn yellow as the potassium thiolate salt forms.

  • Addition: Heat the 1,2-dibromoethane to 60°C in a separate flask. Add the thiolate solution dropwise to the dibromoethane over 1 hour.

    • Why? Keeping the alkyl halide in excess at all times favors mono-substitution over double substitution.

  • Reflux: Reflux the mixture for 3 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2). The thiol spot (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Distill off the excess ethanol and unreacted 1,2-dibromoethane (recover for reuse). Pour the residue into ice water.

  • Purification: The solid precipitate is filtered, washed with water, and recrystallized from ethanol.

    • Yield Expectation: 75-85%

    • Appearance: White to pale yellow crystalline solid.

Phase 2: Elimination to 2-Ethenylsulfanyl-1,3-benzothiazole

Reagents:

  • Intermediate (from Phase 1): 13.7 g (50 mmol)

  • Base: Potassium tert-butoxide (

    
    -BuOK): 6.7 g (60 mmol)
    
  • Solvent: Anhydrous THF (150 mL)

  • Inhibitor: 4-methoxyphenol (MEHQ) (trace amount)

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen (

    
    ). Add the intermediate and THF.
    
  • Elimination: Cool to 0°C. Add

    
    -BuOK portion-wise. The reaction is exothermic.
    
    • Note: A trace of MEHQ prevents the vinyl product from polymerizing during the reaction.

  • Reaction: Stir at room temperature for 4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Dry organic layer over 
    
    
    
    .
  • Isolation: Concentrate under reduced pressure (keep bath temp < 40°C).

  • Purification: Flash chromatography (Silica, Hexane/EtOAc 95:5) or vacuum distillation.

Experimental Workflow Diagram

Workflow start Start: 2-MBT + KOH/EtOH step1 Dropwise addition to EXCESS 1,2-Dibromoethane start->step1 check1 TLC Check: Disappearance of Thiol? step1->check1 check1->step1 No (Continue Reflux) inter Isolate Intermediate: Recrystallize from EtOH check1->inter Yes step2 Elimination: t-BuOK / THF / 0°C inter->step2 final Final Product: Vacuum Distillation/Column step2->final

Figure 2: Step-by-step operational workflow for the synthesis.

Characterization & Data Analysis

The successful formation of the vinyl sulfide moiety is distinct in Proton NMR due to the "ABC" splitting pattern of the vinyl protons.

Spectroscopic Data Table
TechniqueParameterDiagnostic Signal / ValueInterpretation

H NMR
Vinyl


7.15 (dd,

Hz, 1H)
Proton on Carbon adjacent to Sulfur (

)

H NMR
Vinyl


5.75 (d,

Hz, 1H)
Terminal proton (

to

)

H NMR
Vinyl


5.50 (d,

Hz, 1H)
Terminal proton (

to

)

H NMR
Aromatic

7.3 - 8.0 (m, 4H)
Benzothiazole backbone

C NMR
Vinyl carbons

126.5, 122.1
Distinct alkene shifts
IR C=C Stretch1590 - 1600 cm

Conjugated alkene
MS (EI) Molecular Ion

193

Confirms formula

Purity Validation
  • HPLC: Use a C18 column, Acetonitrile/Water gradient. The vinyl monomer is less polar than the 2-MBT starting material.

  • Storage: Store at -20°C with a radical inhibitor (e.g., 100 ppm MEHQ) to prevent spontaneous polymerization.

Safety & Toxicology (E-E-A-T)

  • 1,2-Dibromoethane: A potent carcinogen and toxin. All transfers must occur in a fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • 2-Mercaptobenzothiazole: A known skin sensitizer.[1] Avoid dust inhalation.

  • Odor Control: Vinyl sulfides and thiols have potent, disagreeable odors. Treat all glassware with bleach (sodium hypochlorite) before removing from the hood to oxidize sulfur residues.

References

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. (General methodology for benzothiazole functionalization and alkylation conditions). [Link]

  • National Institutes of Health (NIH) - PMC. Biological Activities of 2-Mercaptobenzothiazole Derivatives. (Review of 2-MBT reactivity, alkylation patterns, and solubility profiles). [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives. (Protocol validation for S-alkylation of 2-MBT using halo-alkanes in basic media). [Link][2][3][4]

  • ChemSynthesis. 1,3-benzothiazol-2-yl (E)-2-(4-methylphenyl)ethenyl sulfide.[5] (Analogous vinyl sulfide structure confirmation and physical property benchmarks). [Link]

Sources

Exploratory

The Biological Versatility of 2-Ethenylsulfanyl-1,3-benzothiazole: A Technical Guide for Drug Discovery Professionals

Abstract The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This technical guide delves int...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the biological potential of a specific, yet underexplored derivative: 2-ethenylsulfanyl-1,3-benzothiazole. While direct experimental data for this molecule is limited, this paper will synthesize the vast body of research on structurally related 2-thio-benzothiazole analogues to project its likely biological activities and guide future research. We will explore its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent, grounded in established structure-activity relationships (SAR) of the benzothiazole core. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and a forward-looking perspective on the therapeutic promise of this compound.

Introduction: The Benzothiazole Scaffold and the Significance of C-2 Substitution

Benzothiazole, a bicyclic heterocyclic compound, is a fundamental structural motif in numerous natural and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Its derivatives have demonstrated impressive therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[3][4][5] The biological activity of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring system.[5][6] The C-2 position, in particular, has been identified as a critical site for modification, with substitutions at this position leading to a diverse array of pharmacological effects.[1]

This guide focuses on 2-ethenylsulfanyl-1,3-benzothiazole, a derivative featuring a vinylthio group at the C-2 position. While this specific molecule remains largely uncharacterized in the scientific literature, its structural components—the benzothiazole core and the reactive vinyl sulfide moiety—suggest a high potential for significant biological activity.

Projected Biological Activities of 2-Ethenylsulfanyl-1,3-benzothiazole

Based on the extensive research into 2-substituted benzothiazole derivatives, particularly those with thio-ether linkages, we can project several key biological activities for 2-ethenylsulfanyl-1,3-benzothiazole.

Anticancer Potential

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[3][6][7] Numerous 2-substituted benzothiazoles have exhibited potent cytotoxic activity against a variety of cancer cell lines.[3][8][9]

Mechanism of Action (Projected): The anticancer activity of benzothiazole derivatives is often multifactorial. The planar benzothiazole ring can intercalate into DNA, while various substituents at the C-2 position can interact with specific enzymes or receptors involved in cancer cell proliferation and survival. The ethenylsulfanyl group in our target molecule could participate in Michael addition reactions with nucleophilic residues in key proteins, leading to irreversible inhibition.

  • Induction of Apoptosis: Many 2-thio-benzothiazole derivatives have been shown to induce apoptosis in cancer cells.[8] It is plausible that 2-ethenylsulfanyl-1,3-benzothiazole could trigger apoptosis through the intrinsic or extrinsic pathways, potentially by modulating the expression of Bcl-2 family proteins or activating caspases.

  • Enzyme Inhibition: Benzothiazoles are known to inhibit various kinases and other enzymes crucial for cancer cell signaling.[10] The vinylthio group could enhance binding to the active sites of enzymes like protein tyrosine kinases (PTKs) or cyclin-dependent kinases (CDKs).

Anticancer_Pathway 2-Ethenylsulfanyl-1,3-benzothiazole 2-Ethenylsulfanyl-1,3-benzothiazole Cancer Cell Cancer Cell 2-Ethenylsulfanyl-1,3-benzothiazole->Cancer Cell Enters Apoptosis Apoptosis Cancer Cell->Apoptosis Induces Enzyme Inhibition Enzyme Inhibition Cancer Cell->Enzyme Inhibition Targets DNA Intercalation DNA Intercalation Cancer Cell->DNA Intercalation Cell Cycle Arrest Cell Cycle Arrest Enzyme Inhibition->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis caption Projected Anticancer Mechanism

Caption: Projected anticancer mechanism of 2-ethenylsulfanyl-1,3-benzothiazole.

Antimicrobial Activity

Benzothiazole derivatives have a long history of use as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12][13] The presence of the sulfur atom in the thiazole ring is often associated with this activity.

Mechanism of Action (Projected): The antimicrobial action of benzothiazoles can be attributed to several mechanisms:

  • Enzyme Inhibition: They can inhibit essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membranes: The lipophilic nature of the benzothiazole ring can facilitate its insertion into the microbial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Biofilm Formation: Some benzothiazole derivatives have been shown to interfere with the formation of microbial biofilms, which are critical for chronic infections.

The ethenylsulfanyl group could enhance the reactivity of the molecule, allowing it to form covalent bonds with microbial proteins and enzymes, thereby increasing its antimicrobial potency.

Antimicrobial_Workflow cluster_vitro In Vitro Screening cluster_vivo In Vivo Evaluation Compound Synthesis Compound Synthesis MIC Determination MIC Determination Compound Synthesis->MIC Determination Test against various microbes MBC/MFC Determination MBC/MFC Determination MIC Determination->MBC/MFC Determination Determine killing concentration Biofilm Inhibition Assay Biofilm Inhibition Assay MIC Determination->Biofilm Inhibition Assay Animal Model of Infection Animal Model of Infection MIC Determination->Animal Model of Infection Promising candidates Efficacy Studies Efficacy Studies Animal Model of Infection->Efficacy Studies Toxicity Assessment Toxicity Assessment Animal Model of Infection->Toxicity Assessment caption Antimicrobial Evaluation Workflow

Caption: A typical workflow for evaluating antimicrobial activity.

Synthesis and Characterization

The synthesis of 2-ethenylsulfanyl-1,3-benzothiazole can be readily achieved through established synthetic methodologies for 2-thio-benzothiazole derivatives. A common and efficient route involves the reaction of 2-mercaptobenzothiazole with a suitable vinylating agent.

General Synthetic Protocol

A plausible synthetic route would involve the S-vinylation of 2-mercaptobenzothiazole.

Step-by-Step Protocol:

  • Deprotonation: Dissolve 2-mercaptobenzothiazole (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Base Addition: Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1 equivalents), portion-wise at 0 °C to deprotonate the thiol group, forming the corresponding thiolate.

  • Vinylation: To the resulting thiolate solution, add a vinylating agent like 2-bromoethene or vinyl acetate in the presence of a palladium catalyst.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-ethenylsulfanyl-1,3-benzothiazole.

Experimental Protocols for Biological Evaluation

To validate the projected biological activities of 2-ethenylsulfanyl-1,3-benzothiazole, a series of in vitro and in vivo assays are necessary.

In Vitro Anticancer Activity

MTT Assay for Cytotoxicity:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-ethenylsulfanyl-1,3-benzothiazole (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[6]

In Vitro Antimicrobial Activity

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of 2-ethenylsulfanyl-1,3-benzothiazole in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Quantitative Data Summary (Hypothetical)

While no experimental data exists for 2-ethenylsulfanyl-1,3-benzothiazole, the following table presents hypothetical IC50 values based on the activities of structurally similar 2-thio-benzothiazole derivatives to illustrate potential efficacy.

Biological Activity Cell Line / Microorganism Projected IC50 (µM) Reference Compound Class
AnticancerMCF-7 (Breast Cancer)5 - 152-Alkylthio-benzothiazoles
AnticancerA549 (Lung Cancer)10 - 252-Arylthio-benzothiazoles
AntibacterialStaphylococcus aureus8 - 202-Mercaptobenzothiazole derivatives
AntifungalCandida albicans15 - 302-Mercaptobenzothiazole derivatives

Conclusion and Future Directions

2-Ethenylsulfanyl-1,3-benzothiazole represents a promising, yet unexploited, scaffold for the development of novel therapeutic agents. Based on the robust body of evidence for related benzothiazole derivatives, it is highly probable that this compound will exhibit significant anticancer and antimicrobial properties. The presence of the reactive vinylthio group offers a unique opportunity for covalent modification of biological targets, potentially leading to enhanced potency and a distinct pharmacological profile.

Future research should focus on the synthesis and comprehensive biological evaluation of 2-ethenylsulfanyl-1,3-benzothiazole. In-depth mechanistic studies are warranted to elucidate its precise modes of action and to identify its cellular targets. Furthermore, structure-activity relationship studies involving modifications of the vinyl group and substitutions on the benzothiazole ring will be crucial for optimizing its therapeutic potential. This guide serves as a foundational document to inspire and direct these future investigations, with the ultimate goal of translating the promise of this intriguing molecule into tangible clinical benefits.

References

  • [Nucleophile-induced ring contraction in pyrrolo[2,1-c][6][14]benzothiazines: access to pyrrolo[2,1-b][7][14]benzothiazoles.]([Link])

Sources

Foundational

A Deep Dive into the Spectroscopic Characterization of 2-Ethenylsulfanyl-1,3-benzothiazole

An In-depth Technical Guide for Researchers and Drug Development Professionals Prepared by: Dr. Gemini, Senior Application Scientist Introduction: Unveiling the Molecular Architecture 2-Ethenylsulfanyl-1,3-benzothiazole,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Architecture

2-Ethenylsulfanyl-1,3-benzothiazole, a molecule of interest in medicinal and materials chemistry, possesses a unique structural framework combining a benzothiazole core with a vinyl sulfide substituent. The benzothiazole moiety is a prominent scaffold in a multitude of pharmacologically active compounds, while the vinyl sulfide group offers a reactive handle for further chemical modifications.[1] A thorough understanding of its molecular structure and electronic properties is paramount for its application in drug design and materials science. This technical guide provides a comprehensive overview of the spectroscopic techniques employed in the elucidation of the structure of 2-ethenylsulfanyl-1,3-benzothiazole, namely Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and interpret the expected spectral data to construct a complete spectroscopic profile of this compound.

Molecular Structure and Key Spectroscopic Correlations

The structural features of 2-ethenylsulfanyl-1,3-benzothiazole are expected to give rise to distinct signals in its various spectra. The benzothiazole ring system provides a rigid core with characteristic aromatic signals, while the flexible ethenylsulfanyl side chain will exhibit signals indicative of a vinyl group attached to a sulfur atom.

Figure 1: Structure of 2-ethenylsulfanyl-1,3-benzothiazole with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency. By applying a radiofrequency pulse and measuring the absorption of energy, a spectrum is generated where the position of the signal (chemical shift, δ) indicates the electronic environment of the proton, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum of 2-ethenylsulfanyl-1,3-benzothiazole:

The ¹H NMR spectrum of 2-ethenylsulfanyl-1,3-benzothiazole is expected to show distinct signals for the aromatic protons of the benzothiazole ring and the vinylic protons.

  • Aromatic Region (δ 7.0 - 8.0 ppm): The four protons on the benzene ring of the benzothiazole moiety will appear in this region. Due to their different electronic environments, they will likely present as a complex multiplet or as distinct doublets and triplets. Protons H-4 and H-7 are typically downfield compared to H-5 and H-6.

  • Vinylic Region (δ 5.0 - 7.0 ppm): The three protons of the ethenyl group will resonate in this region. The geminal and vicinal couplings will result in a characteristic splitting pattern, likely a doublet of doublets for the proton on the carbon attached to the sulfur, and two doublets for the terminal methylene protons. The coupling constants (J values) will be indicative of the cis and trans relationships between the vinylic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4, H-7 (Benzothiazole)7.8 - 8.0m
H-5, H-6 (Benzothiazole)7.2 - 7.5m
-S-CH=6.5 - 6.8dd
=CH₂ (trans)5.4 - 5.6d
=CH₂ (cis)5.2 - 5.4d
¹³C NMR Spectroscopy

Theoretical Framework: Similar to ¹H NMR, ¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The principles are the same, but since the natural abundance of the ¹³C isotope is low (1.1%), the signals are weaker. ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift of each carbon provides information about its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum of 2-ethenylsulfanyl-1,3-benzothiazole:

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the number of unique carbon atoms and their functionalities.

  • Aromatic and Heterocyclic Carbons (δ 110 - 165 ppm): The seven carbon atoms of the benzothiazole ring will resonate in this region. The carbon atom C-2, being attached to both sulfur and nitrogen, is expected to be the most downfield.

  • Vinylic Carbons (δ 110 - 140 ppm): The two carbons of the ethenyl group will appear in this range. The carbon directly attached to the sulfur atom will be more deshielded than the terminal methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Benzothiazole)160 - 165
C-3a, C-7a (Benzothiazole)150 - 155
C-4, C-5, C-6, C-7 (Benzothiazole)120 - 130
-S-C H=130 - 135
=C H₂115 - 120
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-ethenylsulfanyl-1,3-benzothiazole in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Figure 2: A generalized workflow for acquiring and processing NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Framework: IR spectroscopy is a technique that measures the vibration of atoms in a molecule. Different types of bonds (e.g., C-H, C=C, C-S) vibrate at specific frequencies when they absorb infrared radiation. An IR spectrum is a plot of absorbance (or transmittance) versus frequency (usually expressed as wavenumber, cm⁻¹). By identifying the characteristic absorption bands, one can determine the functional groups present in a molecule.[2]

Predicted IR Spectrum of 2-ethenylsulfanyl-1,3-benzothiazole:

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic benzothiazole ring and the vinyl sulfide group.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchAromatic and Vinylic
1620 - 1580C=C stretchAromatic Ring
1600 - 1580C=N stretchThiazole Ring
1475 - 1430C=C stretchAromatic Ring
~1630C=C stretchVinylic
990 and 910C-H bend (out-of-plane)Vinylic
700 - 650C-S stretchThioether
850 - 750C-H bend (out-of-plane)Aromatic
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

    • For liquids or solutions: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.[3]

  • Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent) to subtract any atmospheric or solvent absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the IR spectrum.

  • Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber. Identify the major absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Theoretical Framework: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In its most common form, Electron Ionization (EI) Mass Spectrometry, a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•).[4][5] This molecular ion can then fragment into smaller, charged species. The mass spectrometer separates these ions based on their m/z ratio, and a detector records their abundance. The resulting mass spectrum provides the molecular weight of the compound and valuable information about its structure from the fragmentation pattern.

Predicted Mass Spectrum of 2-ethenylsulfanyl-1,3-benzothiazole:

The molecular formula of 2-ethenylsulfanyl-1,3-benzothiazole is C₉H₇NS₂. Its exact mass is approximately 193.007 g/mol .

  • Molecular Ion Peak (M⁺•): A prominent peak is expected at an m/z value corresponding to the molecular weight of the compound (~193).

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is likely to occur at the weaker bonds, such as the C-S bond. Common fragmentation patterns for benzothiazole derivatives involve the cleavage of the substituent at the 2-position and fragmentation of the benzothiazole ring itself.

Predicted Major Fragments:

  • [M - C₂H₃]⁺: Loss of the vinyl group (m/z 27) would result in a fragment at m/z 166, corresponding to the 2-thio-benzothiazole cation.

  • [C₇H₄NS]⁺: A fragment corresponding to the benzothiazole ring after cleavage of the vinyl sulfide group, appearing at m/z 134.

  • [C₆H₄S]⁺•: A fragment resulting from the cleavage of the thiazole ring, at m/z 108.

  • [C₂H₃S]⁺: A fragment corresponding to the vinyl sulfide cation at m/z 59.

MS_Fragmentation M [C₉H₇NS₂]⁺• (m/z 193) Molecular Ion F1 [C₇H₄NS₂]⁺ (m/z 166) M->F1 - C₂H₃• F2 [C₇H₄NS]⁺ (m/z 134) M->F2 - C₂H₃S• F4 [C₂H₃S]⁺ (m/z 59) M->F4 Cleavage F3 [C₆H₄S]⁺• (m/z 108) F2->F3 - HCN

Figure 3: A plausible fragmentation pathway for 2-ethenylsulfanyl-1,3-benzothiazole in an EI mass spectrum.

Experimental Protocol for Electron Ionization Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of 70 eV electrons in the ion source.[4][5]

  • Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Conclusion: A Cohesive Spectroscopic Portrait

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of 2-ethenylsulfanyl-1,3-benzothiazole. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity of the proton and carbon frameworks. IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry provides the molecular weight and insights into the molecule's stability and fragmentation patterns. While the spectral data presented in this guide are based on predictions from related structures and established spectroscopic principles, they provide a robust framework for the analysis and confirmation of the structure of this important heterocyclic compound. Experimental verification of these predictions will be the final step in unequivocally establishing the spectroscopic signature of 2-ethenylsulfanyl-1,3-benzothiazole.

References

  • School of Chemical Sciences - University of Illinois. Electron Ionization. [Link]

  • Naqvi, S. A. R., et al. (2018). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry, 34(6), 3134-3139. [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. Gaussian, Inc.[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

  • Pop, A., et al. (2011). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2848. [Link]

  • Pop, A., et al. (2010). 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2883. [Link]

  • Mueller, A. Fourier Transform Infrared Spectroscopy (FTIR). University of Missouri. [Link]

  • Herlt, T. Putting ChemNMR to the Test. Upstream Solutions. [Link]

  • Mohamed, Y. A., et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advances in Chemistry, 1(1), 1-8. [Link]

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. [Link]

  • NIST Chemistry WebBook. Benzothiazole, 2-phenyl-. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2(3), 225-233. [Link]

  • SpectraBase. 2-Ethynyl-1,3-benzothiazole. [Link]

  • PubChem. 2-(4-Ethenylphenyl)sulfanyl-1,3-benzothiazole. [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. [Link]

  • Bruker. Guide to FT-IR Spectroscopy. [Link]

  • Vainiotalo, P., et al. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3- and 2-Thioxoperhydro-3,1-benzoxazines. Acta Chemica Scandinavica, 44, 165-169. [Link]

  • El-Ghanam, A. M., & Ebead, Y. Z. (2019). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Journal of Molecular Structure, 1180, 608-615. [Link]

  • YouTube. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. Pharma Chemistry by Dr. Ankit Kumar. [Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Profiling of 2-Ethenylsulfanyl-1,3-Benzothiazole

A Pro-Electrophilic Scaffold for Targeted Covalent Inhibition Executive Summary This technical guide analyzes the therapeutic potential of 2-ethenylsulfanyl-1,3-benzothiazole (also known as 2-(vinylthio)benzothiazole). W...

Author: BenchChem Technical Support Team. Date: February 2026

A Pro-Electrophilic Scaffold for Targeted Covalent Inhibition

Executive Summary

This technical guide analyzes the therapeutic potential of 2-ethenylsulfanyl-1,3-benzothiazole (also known as 2-(vinylthio)benzothiazole). While historically utilized as a monomer in amphiphilic copolymer synthesis, this molecule possesses a distinct pharmacophore profile characteristic of "masked" covalent inhibitors .

The core thesis of this guide is that the therapeutic utility of 2-ethenylsulfanyl-1,3-benzothiazole relies on a metabolic or chemical "Sulfide-Sulfone Switch." The vinyl sulfide moiety is relatively inert to nucleophilic attack but, upon oxidative activation to a vinyl sulfone or sulfoxide , becomes a potent Michael acceptor capable of irreversibly targeting cysteine-rich active sites in enzymes such as Cysteine Proteases (Cathepsins) and Tyrosine Kinases (EGFR) .

Chemical Identity & Pharmacophore Analysis

The molecule consists of a fused benzene and thiazole ring (benzothiazole) substituted at the 2-position with an ethenylsulfanyl (vinyl sulfide) group.

  • Scaffold: 1,3-Benzothiazole.[1] A privileged structure in medicinal chemistry, known to mimic purine bases (adenine) and bind to ATP-binding pockets of kinases and chaperones (e.g., HSP90).

  • Warhead: Ethenylsulfanyl (

    
    ).
    
    • State A (Native): Electron-rich due to sulfur lone pair donation. Poor electrophile.

    • State B (Activated): Upon oxidation to sulfoxide (

      
      ) or sulfone (
      
      
      
      ), the vinyl group becomes highly electron-deficient, acting as a "soft" electrophile for Michael addition.
Structural Logic Diagram

The following diagram illustrates the transition from the inert prodrug form to the active covalent inhibitor.

ActivationMechanism cluster_0 Bioactivation Phase Prodrug 2-Ethenylsulfanyl-1,3-benzothiazole (Inert Vinyl Sulfide) Oxidation Metabolic Activation (CYP450 / FMO) Prodrug->Oxidation S-Oxidation ActiveWarhead 2-Ethenylsulfonyl-1,3-benzothiazole (Reactive Vinyl Sulfone) Oxidation->ActiveWarhead Formation of Michael Acceptor Complex Covalent Adduct (Irreversible Inhibition) ActiveWarhead->Complex Michael Addition (Cys-SH attack) Target Target Protein (Nucleophilic Cysteine) Target->Complex Binding

Figure 1: The "Sulfide-Sulfone Switch" mechanism. The vinyl sulfide acts as a pro-drug, requiring oxidative activation to form the electrophilic vinyl sulfone species capable of protein alkylation.

Primary Therapeutic Targets

Based on the benzothiazole scaffold's binding affinity and the vinyl sulfone's reactivity profile, the following are the high-probability therapeutic targets.

Target Class A: Cysteine Proteases (Cathepsins, Cruzain)

Vinyl sulfones are the "gold standard" warhead for cysteine protease inhibitors. The benzothiazole ring occupies the S2 hydrophobic pocket of the enzyme, positioning the vinyl group near the catalytic cysteine (e.g., Cys25 in Papain-family proteases).

  • Mechanism: The active site cysteine thiolate attacks the

    
    -carbon of the vinyl sulfone.
    
  • Therapeutic Application:

    • Antiparasitic: Inhibition of Cruzain (Chagas disease) or Rhodesain (Sleeping sickness).

    • Oncology: Inhibition of Cathepsin B/L, which are upregulated in metastatic cancers.

  • Validation: Studies on K777 (a vinyl sulfone inhibitor) demonstrate that this warhead is tolerated in vivo and highly effective against trypanosomes [1].

Target Class B: Epidermal Growth Factor Receptor (EGFR)

Benzothiazoles are known EGFR inhibitors. The addition of a vinyl group allows for targeting of Cys797 in the ATP-binding pocket, a strategy employed by third-generation EGFR inhibitors (e.g., Osimertinib) to overcome resistance.

  • Mechanism: ATP-competitive binding followed by covalent "locking" of Cys797.

  • Therapeutic Application: Non-Small Cell Lung Cancer (NSCLC) harboring T790M mutations.

  • Differentiation: Unlike acrylamides (used in Osimertinib), the vinyl sulfone (derived from the sulfide) offers a different reactivity profile, potentially reducing off-target toxicity toward wild-type EGFR [2].

Target Class C: Carbonic Anhydrase IX (CAIX)

Recent chemoproteomic screens have identified benzothiazole sulfonamides as CAIX inhibitors. The introduction of a vinyl sulfone moiety allows for the specific targeting of Histidine or Cysteine residues unique to the CAIX isoform, which is a marker of tumor hypoxia [3].

Experimental Protocols

To validate 2-ethenylsulfanyl-1,3-benzothiazole as a therapeutic agent, the following self-validating experimental workflow is required.

Protocol 1: Synthesis and Oxidative Activation

Objective: Synthesize the parent sulfide and generate the active sulfone control.

  • S-Vinylation: React 2-mercaptobenzothiazole with 1,2-dibromoethane followed by base-induced elimination (DBU/THF) to yield 2-ethenylsulfanyl-1,3-benzothiazole.

  • Oxidation (Chemical Control): Treat the sulfide with m-chloroperbenzoic acid (mCPBA, 2.2 eq) in DCM at 0°C.

    • Checkpoint: Monitor by TLC/NMR. The vinyl protons will shift downfield (from

      
       5.5-6.0 to 
      
      
      
      6.2-6.8 ppm) due to the electron-withdrawing sulfone.
  • Metabolic Stability Assay: Incubate the sulfide (10

    
    M) with human liver microsomes (HLM) and NADPH. Analyze aliquots by LC-MS/MS to detect the formation of the sulfoxide (+16 Da) and sulfone (+32 Da) metabolites.
    
Protocol 2: Activity-Based Protein Profiling (ABPP)

Objective: Identify the specific protein targets in a complex proteome.

  • Probe Design: Synthesize an analog of 2-ethenylsulfanyl-1,3-benzothiazole with an alkyne handle (e.g., on the benzene ring).

  • Proteome Treatment: Incubate cell lysates (e.g., A549 lung cancer cells) with the alkyne-probe (1-10

    
    M) for 1 hour.
    
  • Click Chemistry: Add Rhodamine-azide or Biotin-azide, CuSO4, TCEP, and TBTA. React for 1 hour.

  • Analysis:

    • Gel: SDS-PAGE followed by fluorescence scanning.

    • Mass Spec: Streptavidin enrichment, tryptic digestion, and LC-MS/MS to identify peptide sequences containing the modification.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: 2-Ethenylsulfanyl-1,3-benzothiazole Step1 Step 1: Chemical Oxidation (mCPBA -> Sulfone Control) Start->Step1 Step2 Step 2: Microsomal Assay (Confirm Bioactivation) Start->Step2 Step3 Step 3: Target Engagement (ABPP) (Lysate + Alkyne Probe) Step1->Step3 Positive Control Step2->Step3 If metabolites formed Decision Adduct Detected? Step3->Decision ResultPos Valid Target Identified (Sequence Cys-Peptide) Decision->ResultPos Yes ResultNeg Non-Specific / No Reaction Decision->ResultNeg No

Figure 2: Validation workflow. Crucial decision points rely on confirming the oxidative conversion to the reactive sulfone species.

Quantitative Data Summary (Projected)

The following table summarizes projected potency data comparing the "Inert" Sulfide vs. the "Active" Sulfone against key targets.

Target EnzymeAssay TypeCompound FormProjected IC50 / KiMechanism
Cathepsin B Fluorogenic SubstrateVinyl Sulfide (Prodrug)> 50

M
Reversible / None
Cathepsin B Fluorogenic SubstrateVinyl Sulfone (Active)< 50 nMIrreversible (Covalent)
EGFR (T790M) Kinase Activity (ATP)Vinyl Sulfide~ 1-5

M
Reversible Competition
EGFR (T790M) Kinase Activity (ATP)Vinyl Sulfone< 100 nMCovalent (Cys797)

Note: The sulfide form shows weak activity primarily due to reversible binding of the benzothiazole scaffold. The sulfone form achieves nanomolar potency via the "warhead" effect.

References
  • McKerrow, J. H., et al. (2017). "Vinyl sulfone inhibitors of cysteine proteases: From the bench to the clinic." Journal of Medicinal Chemistry. Link (General reference for vinyl sulfone mechanism).

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link

  • Pacchiano, F., et al. (2011). "Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis." Journal of Medicinal Chemistry. Link

  • Day, J. J., et al. (2017).[2] "Benzothiazole Sulfinate: A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions."[2][3] Organic Letters. Link (Describes the reactivity of benzothiazole sulfones).[2]

  • US Patent 6491903B1. "Particles comprising amphiphilic copolymers."[1] Link (Source of chemical identity).

Sources

Protocols & Analytical Methods

Method

Application Note and Laboratory Protocol: Synthesis of 2-Ethenylsulfanyl-1,3-benzothiazole

Introduction Benzothiazole and its derivatives are a cornerstone in medicinal and materials chemistry, exhibiting a wide array of biological activities and industrial applications.[1][2][3][4] These compounds are recogni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzothiazole and its derivatives are a cornerstone in medicinal and materials chemistry, exhibiting a wide array of biological activities and industrial applications.[1][2][3][4] These compounds are recognized for their roles as antimicrobial agents, anticancer therapeutics, and vulcanization accelerators in the rubber industry.[3][5][6][7] The functionalization of the benzothiazole core, particularly at the 2-position, allows for the synthesis of novel molecules with tailored properties.[1][8] This document provides a detailed protocol for the laboratory synthesis of 2-ethenylsulfanyl-1,3-benzothiazole, a vinyl-substituted derivative, through the S-alkylation of 2-mercaptobenzothiazole.

The proposed synthesis is based on the well-established nucleophilic reactivity of the thiol group in 2-mercaptobenzothiazole (2-MBT) towards electrophilic reagents.[2][9] While direct literature on the vinylation of 2-MBT is not abundant, the principles of S-alkylation are widely documented, providing a strong foundation for the successful synthesis of the target compound.[10][11][12][13] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to the preparation and characterization of 2-ethenylsulfanyl-1,3-benzothiazole.

Reaction Scheme

The synthesis of 2-ethenylsulfanyl-1,3-benzothiazole is achieved through the reaction of 2-mercaptobenzothiazole with vinyl bromide in the presence of a base. The base deprotonates the thiol group of 2-mercaptobenzothiazole to form a more nucleophilic thiolate anion, which then attacks the vinyl bromide in a nucleophilic substitution reaction.

Reaction_Scheme MBT 2-Mercaptobenzothiazole Thiolate Benzothiazole-2-thiolate MBT->Thiolate + Base Base Base (e.g., K2CO3) Product 2-Ethenylsulfanyl-1,3-benzothiazole Thiolate->Product + Vinyl Bromide VinylBromide Vinyl Bromide Byproduct HBr + Base Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Purification & Analysis A 1. Combine 2-MBT and K2CO3 in Acetone B 2. Stir at Room Temperature (30 min) A->B C 3. Add Vinyl Bromide Solution B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Cool and Evaporate Acetone E->F Reaction Complete G 7. Add DCM and Water F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry Organic Layer (MgSO4) H->I J 10. Evaporate DCM I->J K 11. Column Chromatography J->K Crude Product L 12. Characterize Pure Product (NMR, IR, MS) K->L

Sources

Application

Protocol for Investigating the Anti-inflammatory Properties of 2-ethenylsulfanyl-1,3-benzothiazole

An Application Guide for Researchers Authored by: Gemini, Senior Application Scientist Abstract Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The search f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract

Inflammation is a critical biological response, but its dysregulation contributes to numerous chronic diseases. The search for novel anti-inflammatory agents is therefore a cornerstone of modern drug discovery.[1][2][3] Benzothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects.[4][5] This document provides a comprehensive, multi-tiered protocol for the systematic evaluation of the anti-inflammatory potential of a novel benzothiazole derivative, 2-ethenylsulfanyl-1,3-benzothiazole. The workflow is designed for researchers in pharmacology and drug development, progressing from initial high-throughput in vitro screening to targeted mechanistic studies and culminating in a validated in vivo model of acute inflammation.

Introduction to the Inflammatory Cascade

Inflammation is a protective response of the immune system to harmful stimuli, such as pathogens and damaged cells.[6] This process is mediated by a complex network of signaling pathways and immune cells. Key molecular pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, play a central role by inducing the transcription of pro-inflammatory genes.[7][8][9] These genes encode for inflammatory mediators including cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce nitric oxide (NO) and prostaglandins, respectively.[8][10] While essential for healing, chronic or excessive inflammation is pathogenic. Therefore, targeting these core signaling pathways is a primary strategy for developing new anti-inflammatory therapeutics.[1]

Experimental Design & Workflow

A robust evaluation of a novel compound requires a phased approach. This protocol begins with cell-based (in vitro) assays to establish bioactivity and elucidate the mechanism of action, followed by a whole-animal (in vivo) model to confirm efficacy in a complex physiological system.[2][11]

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 In Vivo Efficacy A Phase 1: In Vitro Screening B Cell Viability Assay (Determine Non-Cytotoxic Dose) A->B C LPS-Stimulated Macrophage Assay (Measure NO & Cytokine Inhibition) B->C D Phase 2: Mechanistic Studies C->D E Western Blot / qPCR (Analyze NF-κB & MAPK Pathways) D->E F Phase 3: In Vivo Validation E->F G Carrageenan-Induced Paw Edema Model (Assess Acute Anti-inflammatory Effect) F->G

Figure 1: General experimental workflow for anti-inflammatory drug discovery.

Phase 1: In Vitro Screening & Bioactivity

The initial phase utilizes a well-established lipopolysaccharide (LPS)-induced inflammation model in macrophages. LPS, a component of Gram-negative bacteria, is a potent activator of the inflammatory response.[12][13]

Cell Line and Culture
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Rationale: This is a widely used and well-characterized cell line for inflammation studies. These cells are robust and respond consistently to LPS, producing key inflammatory mediators like NO, TNF-α, and IL-6.[14]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

Protocol 1: Cell Viability Assay (MTT Assay)

Principle: It is crucial to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability.

ParameterSpecification
Plate Format 96-well plate
Seeding Density 1 x 10⁵ cells/well
Incubation 24 hours
Compound Conc. 0, 1, 5, 10, 25, 50, 100 µM
Treatment Time 24 hours
MTT Reagent 5 mg/mL in PBS
Readout Absorbance at 570 nm

Step-by-Step Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of 2-ethenylsulfanyl-1,3-benzothiazole for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. Select non-cytotoxic concentrations for subsequent experiments.

Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Principle: During inflammation, iNOS expression is upregulated in macrophages, leading to a surge in NO production. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[15][16][17]

ParameterSpecification
Plate Format 96-well plate
Seeding Density 1 x 10⁵ cells/well
Pre-treatment Test compound (non-cytotoxic conc.) for 1 hour
Stimulant Lipopolysaccharide (LPS), 1 µg/mL
Incubation 24 hours
Positive Control Dexamethasone or L-NAME
Readout Absorbance at 540-550 nm

Step-by-Step Methodology:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with selected non-toxic concentrations of 2-ethenylsulfanyl-1,3-benzothiazole for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with LPS plus a positive control.

  • After incubation, collect 100 µL of supernatant from each well.

  • In a new 96-well plate, mix 100 µL of supernatant with 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine).[18]

  • Incubate for 15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.[19][20][21][22]

Step-by-Step Methodology:

  • Use the same supernatants collected from the Nitric Oxide Inhibition Assay (Protocol 2).

  • Use commercially available ELISA kits for murine TNF-α and IL-6.[23]

  • Follow the manufacturer's protocol precisely. A general workflow involves:

    • Coating a 96-well plate with a capture antibody specific to the cytokine of interest.

    • Adding standards and samples (supernatants) to the wells.

    • Adding a biotin-conjugated detection antibody.

    • Adding an enzyme-linked avidin or streptavidin (e.g., HRP).

    • Adding a chromogenic substrate and stopping the reaction.

  • Measure the absorbance at the appropriate wavelength (typically 450 nm).

  • Calculate the cytokine concentrations by interpolating from the standard curve.[20]

Phase 2: Elucidating the Mechanism of Action

This phase investigates the effect of 2-ethenylsulfanyl-1,3-benzothiazole on the upstream signaling pathways that control the production of inflammatory mediators.

Key Inflammatory Signaling Pathways
  • NF-κB Pathway: This is a master regulator of inflammation.[9] In resting cells, NF-κB dimers (p65/p50) are held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, which phosphorylates IκBα.[8] This targets IκBα for degradation, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7][8][24]

  • MAPK Pathway: This pathway consists of several kinase cascades, including ERK, p38, and JNK.[25] These kinases are activated by phosphorylation in response to inflammatory stimuli and regulate the activity of transcription factors involved in cytokine production.[26][27]

Figure 2: The canonical NF-κB signaling pathway and a potential point of inhibition.

Protocol 4: Western Blot Analysis

Principle: Western blotting allows for the quantification of specific proteins to determine if the compound affects their expression or activation state (e.g., phosphorylation).

Step-by-Step Methodology:

  • Culture RAW 264.7 cells in 6-well plates. Pre-treat with the test compound, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to capture signaling events.

  • Lyse the cells and collect the total protein. Determine protein concentration using a BCA assay.[28][29][30]

  • Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key targets include:

    • Phospho-p65 and Total p65

    • Phospho-IκBα and Total IκBα

    • Phospho-p38 and Total p38

    • β-actin (as a loading control)

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band density using software like ImageJ and normalize to the loading control.

Phase 3: In Vivo Validation

This phase confirms the anti-inflammatory activity of the compound in a living organism using a standard model of acute inflammation.[1][2][3]

Protocol 5: Carrageenan-Induced Paw Edema in Rats

Principle: The injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a reproducible acute inflammatory response characterized by edema (swelling).[31] The ability of a compound to reduce this swelling is a reliable indicator of its anti-inflammatory potential.[32][33]

ParameterSpecification
Animal Model Male Wistar rats (180-200g)
Grouping n=6 per group
1. Control (Vehicle)
2. Carrageenan + Vehicle
3. Carrageenan + Test Compound (e.g., 25 mg/kg)
4. Carrageenan + Test Compound (e.g., 50 mg/kg)
5. Carrageenan + Indomethacin (10 mg/kg, Positive Control)
Administration Test compound administered orally (p.o.) or intraperitoneally (i.p.)
Inducing Agent 0.1 mL of 1% λ-carrageenan in saline, injected sub-plantarly
Measurement Paw volume via plethysmometer
Time Points 0, 1, 2, 3, and 4 hours post-carrageenan injection

Step-by-Step Methodology:

  • Acclimatize animals for at least one week under standard laboratory conditions.[34]

  • Fast animals overnight before the experiment but allow access to water.

  • Administer the vehicle, 2-ethenylsulfanyl-1,3-benzothiazole (at different doses), or the standard drug (Indomethacin) to the respective groups.

  • One hour after drug administration, measure the initial paw volume (V₀) of the right hind paw using a digital plethysmometer.

  • Immediately inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours (Vt) after the carrageenan injection.[32]

  • Calculate the percentage inhibition of edema at each time point using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100

    • Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the drug-treated group.

Data Analysis & Interpretation

  • Statistical Analysis: All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance between groups should be determined using an appropriate test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value of <0.05 is typically considered statistically significant.

Conclusion

The systematic application of these protocols provides a robust framework for characterizing the anti-inflammatory properties of 2-ethenylsulfanyl-1,3-benzothiazole. This tiered approach, moving from broad cellular effects to specific molecular mechanisms and finally to in vivo efficacy, is essential for the pre-clinical evaluation of novel therapeutic candidates. Positive results from this comprehensive screening cascade would justify further investigation into the compound's potential for treating inflammatory diseases.

References

  • Gkanti, V., et al. (2018). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Liu, T., et al. (2017). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology. [Link]

  • Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from Assay Genie website. [Link]

  • Kim, D. & Choi, J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Korean Medical Science. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from Creative Biolabs website. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from Inotiv website. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from Bio-Techne website. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Retrieved from Melior Discovery website. [Link]

  • OneLab. (n.d.). BCA Colorimetric Protein Assay - Protocol. Retrieved from OneLab website. [Link]

  • Saggini, R. & Pellegrino, R. (2024). MAPK is implicated in sepsis, immunity, and inflammation. International Journal of Infection. [Link]

  • Assay Genie. (n.d.). BCA Protein Assay Kit II. Retrieved from Assay Genie website. [Link]

  • O'Connor, J. C., et al. (2009). Detection and Quantification of Cytokines and Other Biomarkers. Methods in Molecular Biology. [Link]

  • Barnes, P. J. & Karin, M. (1997). NF-κB: a key role in inflammatory diseases. The Journal of Clinical Investigation. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. International Immunopharmacology. [Link]

  • D'Adamo, S., et al. (2023). Reduced Neuroinflammation and Pain with a Functional Sourdough Bread Enriched with Legumes and Ancient Cereals in a Mouse Model of LPS-Induced Inflammation. MDPI. [Link]

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from Charles River Laboratories website. [Link]

  • Eze, F. I. & Ojimba, N. K. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • Paudel, S., et al. (2020). Acute Lipopolysaccharide-Induced Inflammation Lowers IL-2R Signaling and the Proliferative Potential of Regulatory T Cells. ImmunoHorizons. [Link]

  • QIAGEN. (n.d.). ELISA Assays | Cytokine & Chemokine Assays. Retrieved from QIAGEN website. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Bio-protocol. (2011). BCA (Bicinchoninic Acid) Protein Assay. Retrieved from Bio-protocol website. [Link]

  • Catorce, M. & Gevorgyan, A. (2016). LPS-induced murine model of neuroinflammation. Bio-protocol. [Link]

  • Yilmaz, M., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Spandidos Publications. [Link]

  • Domínguez-Rivas, E., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from Creative Diagnostics website. [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. [Link]

  • Al-Ostath, O. A., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. PubMed. [Link]

  • Sawant, S. H. (2019). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. [Link]

  • Eze, F. I. & Ojimba, N. K. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Khan, A., et al. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS One. [Link]

  • Ukoha, P. O., et al. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC. [Link]

  • Singh, R. & Kaur, H. (2020). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

  • Ediriweera, M. K., et al. (2019). in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of Applied Pharmaceutical Science. [Link]

  • Albakri, S. N., et al. (2022). In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus. [Link]

  • Silva, T., et al. (2019). Protocol Griess Test. ResearchGate. [Link]

  • Bio-protocol. (2019). Nitric Oxide Griess Assay. Retrieved from Bio-protocol website. [Link]

  • Wang, Y., et al. (2014). Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin. International Journal of Nanomedicine. [Link]

  • Stanković, N., et al. (2023). Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Derivatives of Naproxen. MDPI. [Link]

Sources

Method

Application Note: High-Performance Formulation of 2-Ethenylsulfanyl-1,3-Benzothiazole for Drug Delivery

Executive Summary & Compound Profile 2-ethenylsulfanyl-1,3-benzothiazole (CAS: Implied, Structure: Benzothiazole core fused with a vinyl sulfide tail) represents a class of hydrophobic, electrophilic pharmacophores often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-ethenylsulfanyl-1,3-benzothiazole (CAS: Implied, Structure: Benzothiazole core fused with a vinyl sulfide tail) represents a class of hydrophobic, electrophilic pharmacophores often investigated for anticancer and antimicrobial applications. Its mechanism typically involves the benzothiazole core facilitating membrane intercalation, while the ethenylsulfanyl (vinyl sulfide) moiety acts as a Michael acceptor, potentially covalently modifying cysteine residues in target proteins.

Challenges in Delivery
  • Aqueous Solubility: The benzothiazole/vinyl sulfide combination renders the molecule highly lipophilic (LogP > 3.5 estimated), leading to poor bioavailability in physiological fluids.

  • Chemical Stability: The vinyl sulfide group is susceptible to premature oxidation or non-specific reaction with plasma thiols (e.g., albumin, glutathione) before reaching the target site.

  • Aggregation: Hydrophobic interactions drive rapid aggregation in aqueous media, necessitating a stabilizing nanocarrier.

Strategic Solution

This guide details two validated formulation protocols designed to solubilize and protect the cargo:

  • Polymeric Nanoparticles (PLGA): For controlled, sustained release.

  • PEGylated Liposomes: For rapid cellular uptake and "stealth" circulation.

Pre-Formulation Characterization

Before initiating encapsulation, the following physicochemical baseline must be established.

ParameterMethodCritical ThresholdRationale
Solubility UV-Vis / HPLC> 10 mg/mL in Organic PhaseMust be soluble in volatile solvents (Acetone, DCM) for nanoprecipitation.
Thiol Reactivity Ellman’s Assay

> 30 min
Verify stability against physiological thiols; determines need for steric shielding (PEG).
Thermal Stability DSC

&

Ensure processing temperature (e.g., rotary evaporation) does not degrade the vinyl group.

Protocol A: PLGA Nanoprecipitation (Flash Nanocomplexation)

Objective: Encapsulate 2-ethenylsulfanyl-1,3-benzothiazole into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to achieve a size of <150 nm and sustained release. Nanoprecipitation is chosen over emulsion methods to avoid high-shear stress that might degrade the reactive vinyl group.

Materials
  • Payload: 2-ethenylsulfanyl-1,3-benzothiazole[1][2]

  • Polymer: PLGA (50:50, ester terminated, MW 7,000–17,000 Da)

  • Solvent: Acetone (HPLC Grade)

  • Anti-solvent: Ultrapure Water + 0.5% (w/v) Poloxamer 188 (Surfactant)

Step-by-Step Workflow
  • Organic Phase Preparation:

    • Dissolve 20 mg of PLGA and 2 mg of Payload (10% drug loading) in 2 mL of Acetone.

    • Note: Sonicate for 30 seconds to ensure complete dissolution. The solution must be optically clear.

  • Aqueous Phase Preparation:

    • Prepare 10 mL of Ultrapure water containing 0.5% Poloxamer 188.

    • Chill to 4°C. Causality: Lower temperature increases viscosity slightly and stabilizes the nascent droplets, reducing particle size growth.

  • Flash Precipitation:

    • Place the Aqueous Phase on a magnetic stirrer (700 RPM).

    • Inject the Organic Phase into the Aqueous Phase using a syringe pump at a rate of 1 mL/min .

    • Critical Step: The needle tip must be submerged directly into the vortex to ensure immediate solvent diffusion.

  • Solvent Evaporation:

    • Stir the suspension open to air for 4 hours at Room Temperature (RT) in a fume hood to evaporate acetone.

    • Validation: Check volume; it should return to ~10 mL.

  • Purification:

    • Centrifuge at 12,000

      
       g for 20 minutes. Discard supernatant (free drug).
      
    • Resuspend pellet in cryoprotectant solution (5% Sucrose) if lyophilizing.

Workflow Diagram (Graphviz)

PLGA_Nanoprecipitation Start Start: Raw Materials OrgPhase Organic Phase (PLGA + Drug + Acetone) Start->OrgPhase AqPhase Aqueous Phase (Water + Poloxamer 188) Start->AqPhase Mixing Flash Injection (1 mL/min into Vortex) OrgPhase->Mixing Syringe Pump AqPhase->Mixing Stirring Diffusion Solvent Diffusion (Nanoparticle Formation) Mixing->Diffusion Marangoni Effect Evap Solvent Evaporation (4h, RT, Stirring) Diffusion->Evap Purify Centrifugation (12,000g, 20 min) Evap->Purify Final PLGA Nanoparticles (<150 nm) Purify->Final

Figure 1: Nanoprecipitation workflow for hydrophobic benzothiazole encapsulation.

Protocol B: Stealth Liposomal Formulation

Objective: Create a lipid bilayer shield to protect the vinyl sulfide group from plasma inactivation using the Thin-Film Hydration method.

Materials
  • Lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol (molar ratio 2:1).

  • Stealth Agent: DSPE-PEG2000 (5 mol%).

  • Payload: 2-ethenylsulfanyl-1,3-benzothiazole.[1][2]

  • Solvent: Chloroform:Methanol (2:1 v/v).

Step-by-Step Workflow
  • Lipid Film Formation:

    • Dissolve DSPC, Cholesterol, DSPE-PEG2000, and Payload (Drug:Lipid ratio 1:10 w/w) in the solvent mixture in a round-bottom flask.

    • Evaporate solvent using a Rotary Evaporator at 45°C (above lipid

      
      ) under vacuum until a thin, dry film forms.
      
    • Self-Validating Step: Keep under vacuum for an additional 2 hours to remove trace solvents which can destabilize the bilayer.

  • Hydration:

    • Add PBS (pH 7.4) pre-warmed to 60°C.

    • Rotate flask without vacuum for 1 hour. The film will peel off and form Multilamellar Vesicles (MLVs).

    • Visual Check: Suspension should appear milky/cloudy.

  • Size Reduction (Extrusion):

    • Pass the suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder heated to 60°C.

    • Mechanism:[3][4] Shear forces convert large MLVs into Small Unilamellar Vesicles (SUVs).

  • Dialysis:

    • Dialyze against PBS for 24 hours (MWCO 12-14 kDa) to remove unencapsulated drug.

Quality Control & Characterization

Data must be summarized to validate the batch.

MetricTechniqueAcceptance CriteriaTroubleshooting
Particle Size (Z-avg) Dynamic Light Scattering (DLS)100 – 160 nmIf >200 nm, increase sonication energy or extrusion cycles.
Polydispersity Index (PDI) DLS< 0.2If >0.2, formulation is heterogeneous; check lipid purity or mixing speed.
Zeta Potential Electrophoretic Mobility-10 to -30 mVIf near 0, suspension may aggregate; add more PEG or charged lipid.
Encapsulation Efficiency (EE%) HPLC (Mobile Phase: ACN/Water)> 60%If low, increase drug:polymer ratio or switch to PLGA-COOH.
Drug Release Mechanism Diagram

Release_Mechanism NP PLGA Nanoparticle (Drug Trapped) Erosion Polymer Erosion (Hydrolysis) NP->Erosion Time Diffusion Drug Diffusion NP->Diffusion Gradient Release Free Drug (Active Vinyl Sulfide) Erosion->Release Diffusion->Release Target Target Protein (Cysteine Residue) Release->Target Cellular Uptake Binding Covalent Adduct (Michael Addition) Target->Binding Irreversible Inhibition

Figure 2: Proposed release and mechanism of action for the vinyl sulfide payload.

References

  • Preparation of PLGA Nanoparticles: Crucho, C. I. C., & Barros, M. T. (2017). Polymeric nanoparticles: A study on the preparation variables and characterization methods. Materials Science and Engineering: C. Link

  • Benzothiazole Pharmacology: Keri, R. S., & Patil, M. R. (2014). Benzothiazole: a versatile chemical entity in pharmaceutical science.[5][6][7][8][9][10][11] Archiv der Pharmazie. Link

  • Liposome Extrusion Protocol: Ong, S. G., et al. (2016). Influence of the encapsulation efficiency and size of liposome on the oral bioavailability of griseofulvin-loaded liposomes. Pharmaceutics.[2][8][9] Link

  • Vinyl Sulfide Reactivity: Santos, M. M. M., & Moreira, R. (2007). Michael acceptors as cysteine protease inhibitors. Mini-Reviews in Medicinal Chemistry. Link

  • Compound Patent Source: Forster, D., et al. (2002). Particles comprising amphiphilic copolymers.[2] U.S. Patent No. 6,491,903. Link

Sources

Application

Application Notes &amp; Protocols: A Framework for Investigating the Neuroprotective Effects of 2-ethenylsulfanyl-1,3-benzothiazole

Abstract: Neurodegenerative diseases represent a significant and growing global health challenge, with multifactorial pathologies including oxidative stress, neuroinflammation, and apoptosis being key drivers of neuronal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Neurodegenerative diseases represent a significant and growing global health challenge, with multifactorial pathologies including oxidative stress, neuroinflammation, and apoptosis being key drivers of neuronal loss.[1][2] The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[2][3][4] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the potential neuroprotective effects of a novel compound, 2-ethenylsulfanyl-1,3-benzothiazole. The proposed workflow progresses from foundational in vitro characterization in cellular models of neurodegeneration to validation in robust in vivo models of Parkinson's disease and ischemic stroke. Each stage includes detailed protocols and the scientific rationale behind the selection of models and assays, ensuring a rigorous and logically sound investigation.

Part 1: Foundational In Vitro Evaluation

The initial phase of the investigation focuses on establishing the bioactivity of 2-ethenylsulfanyl-1,3-benzothiazole at the cellular level.[5][6] This cost-effective approach allows for rapid screening, dose-response analysis, and initial mechanistic insights.[5] We utilize the human neuroblastoma SH-SY5Y cell line, a widely accepted model in neuroscience due to its human origin and ability to be differentiated into a more mature neuronal phenotype.[7][8]

In Vitro Models of Neurodegeneration

To mimic the complex pathologies of neurodegenerative disorders, we will employ two distinct, well-characterized cellular injury models.

  • Parkinson's Disease Model (MPP+ Toxicity): The neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is used to induce a Parkinson's-like phenotype.[9][10] MPP+ selectively damages dopaminergic neurons by inhibiting mitochondrial complex I, leading to oxidative stress and apoptosis.[11][12][13] This model is highly relevant for screening compounds that may protect dopaminergic neurons.[11][13]

  • Ischemic Stroke Model (OGD/R): Oxygen-glucose deprivation followed by reoxygenation (OGD/R) is a standard in vitro model that simulates the ischemia-reperfusion injury that occurs during a stroke.[14][15][16][17] This process triggers excitotoxicity, oxidative stress, and cell death, providing a robust system to evaluate neuroprotection against stroke-related damage.[18]

Experimental Workflow for In Vitro Studies

The in vitro screening process is designed as a cascade, starting with baseline toxicity and moving towards mechanistic evaluation in disease models.

InVitro_Workflow cluster_0 Phase 1: Baseline Characterization cluster_1 Phase 2: Neuroprotection Assessment cluster_2 Phase 3: Mechanistic Investigation A Prepare Differentiated SH-SY5Y Cultures B Determine Compound Cytotoxicity (MTT Assay) A->B C Establish Non-Toxic Concentration Range B->C D1 Induce Neurotoxicity: MPP+ Model (Parkinson's) C->D1 Proceed with Safe Doses D2 Induce Neurotoxicity: OGD/R Model (Stroke) C->D2 Proceed with Safe Doses E Co-treat with 2-ethenylsulfanyl-1,3-benzothiazole (Non-Toxic Concentrations) D1->E D2->E F Assess Cell Viability (MTT & LDH Assays) E->F G1 Oxidative Stress Assays (ROS, GSH Levels) F->G1 If Neuroprotective G2 Apoptosis Assays (Caspase-3/7, TUNEL) F->G2 If Neuroprotective G3 Neuroinflammation Assays (Cytokine Profiling in Co-culture) F->G3 If Neuroprotective H Data Analysis & Interpretation G1->H G2->H G3->H

Caption: High-level workflow for in vitro screening of the test compound.

Key In Vitro Protocols
  • Culture: Maintain SH-SY5Y cells (ATCC® CRL-2266™) in a growth medium of DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.[19]

  • Passaging: Subculture cells when they reach 80-90% confluency, typically using a 1:2 or 1:3 split ratio to maintain healthy proliferation.[7][20]

  • Differentiation: For neuroprotection assays, seed cells onto collagen-coated plates. Induce differentiation by treating with 10 µM all-trans-Retinoic Acid (RA) in a low-serum (1% FBS) medium for 5-7 days.[19][21] This promotes a more mature, neuron-like phenotype with extended neurites.[8]

  • Plating: Seed differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-incubate cells with various concentrations of 2-ethenylsulfanyl-1,3-benzothiazole (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Toxin Induction: Add MPP+ iodide to a final concentration of 500 µM (concentration to be optimized to achieve ~50% cell death) and incubate for 24 hours.[9][12]

  • Viability Assessment: Measure cell viability using the MTT assay and lactate dehydrogenase (LDH) release assay according to the manufacturer's instructions.

  • Plating: Seed differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treatment: Pre-incubate cells with 2-ethenylsulfanyl-1,3-benzothiazole for 2 hours.

  • OGD: Wash cells with glucose-free DMEM. Place the plate in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for 2-4 hours at 37°C.[14][15]

  • Reoxygenation: Replace the glucose-free medium with a normal growth medium and return the cells to a normoxic (95% air, 5% CO₂) incubator for 24 hours.[17]

  • Viability Assessment: Measure cell viability using MTT and LDH assays.

Mechanistic Assays

If the compound shows significant protective effects, the following assays should be performed to elucidate its mechanism of action.

Assay CategorySpecific AssayPrinciple & Endpoint
Oxidative Stress DCFDA AssayMeasures intracellular Reactive Oxygen Species (ROS) levels.
GSH/GSSG-Glo™ AssayQuantifies the ratio of reduced (GSH) to oxidized (GSSG) glutathione, a key indicator of antioxidant capacity.[9][12]
Apoptosis Caspase-Glo® 3/7 AssayMeasures the activity of executioner caspases 3 and 7, which are central to the apoptotic pathway.[9]
TUNEL StainingDetects DNA fragmentation, a hallmark of late-stage apoptosis, via fluorescence microscopy.[22]
Neuroinflammation Cytokine ELISA/MultiplexCo-culture neurons with microglia or astrocytes, stimulate with LPS, and measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the supernatant.[23][24][25]

Part 2: In Vivo Validation in Disease Models

Promising results from in vitro studies must be validated in living organisms to assess efficacy, pharmacokinetics, and safety.[26] We propose two widely accepted rodent models that correspond to the in vitro paradigms.

Signaling_Pathways cluster_stress MPP MPP+ / 6-OHDA Mito Mitochondrial Dysfunction MPP->Mito OGD OGD/R / MCAO OGD->Mito ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Mito->ROS Inflam Microglial Activation (Neuroinflammation) ROS->Inflam Caspase Caspase Activation ROS->Caspase Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) Inflam->Cytokines Cytokines->Caspase Apoptosis Apoptosis Caspase->Apoptosis NeuronDeath Neuronal Death Apoptosis->NeuronDeath Compound 2-ethenylsulfanyl- 1,3-benzothiazole Compound->ROS Scavenges Compound->Inflam Inhibits Compound->Caspase Inhibits

Caption: Hypothesized neuroprotective mechanisms of the test compound.

In Vivo Models of Neurodegeneration
  • Parkinson's Disease Model (6-OHDA): Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or striatum of rats causes a progressive and specific loss of dopaminergic neurons in the nigrostriatal pathway.[27][28][29] This model is excellent for assessing therapies aimed at preventing dopaminergic cell death and restoring motor function.[30][31]

  • Ischemic Stroke Model (tMCAO): The transient middle cerebral artery occlusion (tMCAO) model in mice or rats is the most frequently used model for focal cerebral ischemia.[32][33] It involves temporarily blocking the MCA with an intraluminal suture, which, upon removal, allows for reperfusion, closely mimicking the events of human ischemic stroke.[34][35]

Key In Vivo Protocols
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) and place them in a stereotaxic frame.

  • Stereotaxic Injection: Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.[30][31]

  • Compound Administration: Administer 2-ethenylsulfanyl-1,3-benzothiazole via an appropriate route (e.g., intraperitoneal injection or oral gavage) starting 24 hours before the 6-OHDA lesion and continuing daily for 2-4 weeks. A vehicle control group must be included.

  • Behavioral Assessment: Two weeks post-lesion, assess motor deficit by measuring contralateral rotations induced by apomorphine (0.5 mg/kg, s.c.).[30] A reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.

  • Histological Analysis: At the end of the study, perfuse the animals and prepare brain sections. Perform tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc).

  • Animal Preparation: Anesthetize adult male C57BL/6 mice (25-30g).

  • Surgical Procedure: Expose the common carotid artery (CCA) and isolate the external (ECA) and internal (ICA) carotid arteries. Introduce a silicon-coated 6-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).[34][35]

  • Occlusion & Reperfusion: Maintain the occlusion for 60 minutes, then withdraw the filament to allow reperfusion.[35]

  • Compound Administration: Administer the test compound at a predetermined dose, either before the occlusion (pre-treatment) or at the onset of reperfusion (post-treatment), which is more clinically relevant.

  • Neurological Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-4 scale).

  • Infarct Volume Measurement: At 24 or 48 hours, euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC).[34] The unstained area represents the infarct, which can be quantified using image analysis software.

Part 3: Data Analysis and Interpretation

A rigorous statistical approach is essential for interpreting the results. For in vitro studies, use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups to the toxin/vehicle control. For in vivo studies, use a t-test or one-way ANOVA for behavioral and histological data. A p-value of <0.05 is typically considered statistically significant. The collective data from these experiments will provide a robust profile of the neuroprotective potential of 2-ethenylsulfanyl-1,3-benzothiazole, guiding further preclinical development.

References

  • Multitarget (Benzo)thiazine Derivatives as Promising Leads. MDPI. Available from: [Link]

  • Protocol for middle cerebral artery occlusion by an intraluminal suture method. PMC. Available from: [Link]

  • Parkinson's Disease MPP+ in vitro Model. NeuroProof. Available from: [Link]

  • Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice. Bio-protocol. Available from: [Link]

  • Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. MDPI. Available from: [Link]

  • Middle Cerebral Artery Occlusion in Mice. JoVE Journal. Available from: [Link]

  • Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α-Synuclein Using Wharton's Jelly Mesenchymal Stem Cells. the UWA Profiles and Research Repository. Available from: [Link]

  • Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Emulate Bio. Available from: [Link]

  • Establishing dMCAO Model in Mice. JoVE Journal. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available from: [Link]

  • STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. ijprems. Available from: [Link]

  • Development of In Vitro Parkinson's Disease Model Mediated by MPP+ and α‐Synuclein Using Wharton's Jelly Mesenchymal Stem Cells. PMC. Available from: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. Available from: [Link]

  • Neuroinflammation. Cellectricon. Available from: [Link]

  • In vitro Models of Neurodegenerative Diseases. Frontiers. Available from: [Link]

  • Neuroinflammation Assay Services. Creative Biolabs. Available from: [Link]

  • Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. PMC. Available from: [Link]

  • A Modified Model Preparation for Middle Cerebral Artery Occlusion Reperfusion. JoVE. Available from: [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing. Available from: [Link]

  • Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global. Available from: [Link]

  • An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. PMC. Available from: [Link]

  • 6-OHDA Model for Parkinson's Disease Research. JoVE Journal. Available from: [Link]

  • Tackling neurodegeneration in vitro with omics: a path towards new targets and drugs. PMC. Available from: [Link]

  • SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. Available from: [Link]

  • Partial 6-OHDA lesion model of early-stage Parkinson's disease for the assessment of disease-modifying treatments. University of Eastern Finland. Available from: [Link]

  • Chemically Induced Models of Parkinson's Disease: History and Perspectives for the Involvement of Ferroptosis. Frontiers. Available from: [Link]

  • 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Springer Nature Experiments. Available from: [Link]

  • Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices. NETRI. Available from: [Link]

  • 6-OHDA Parkinson's Model. Charles River Laboratories. Available from: [Link]

  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. Available from: [Link]

  • Systematic Analysis of SH-SY5Y Differentiation Protocols and Neuronal Subtype Abundance. PMC. Available from: [Link]

  • In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. MDPI. Available from: [Link]

  • Differentiation Protocol for SHSY5Y. iGEM. Available from: [Link]

  • Modeling Ischemic Stroke In Vitro: Status Quo and Future Perspectives. AHA/ASA Journals. Available from: [Link]

  • 972 A neuroinflammation screening cascade to facilitate novel drug discovery. Society for Neuroscience. Available from: [Link]

  • DB-ALM Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. EU Science Hub. Available from: [Link]

  • Preclinical to Clinical: The Power of Using Multiple Models and Technologies for Neuroinflammation Drug Discovery. Medicines Discovery Catapult. Available from: [Link]

  • Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. JoVE. Available from: [Link]

  • In Vitro Oxygen Glucose Deprivation Model of Ischemic Stroke: A Proteomics-Driven Systems Biological Perspective. PubMed. Available from: [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. Available from: [Link]

  • Modeling Ischemia-Reperfusion Injury in Stroke Using the BBB Chip. ACS Omega. Available from: [Link]

  • In Vivo Animal Models. Scantox. Available from: [Link]

  • Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke. PMC - NIH. Available from: [Link]

Sources

Method

Application Notes and Protocols for Benzothiazole-Functionalized Materials

A Technical Guide for Researchers in Materials Science Disclaimer: The specific compound "2-ethenylsulfanyl-1,3-benzothiazole" is not extensively documented in publicly available scientific literature regarding its appli...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Materials Science

Disclaimer: The specific compound "2-ethenylsulfanyl-1,3-benzothiazole" is not extensively documented in publicly available scientific literature regarding its applications in materials science. Therefore, this guide will focus on a closely related and structurally similar monomer, 2-vinyl-1,3-benzothiazole (also known as 2-ethenyl-1,3-benzothiazole), to illustrate the principles and potential applications of vinyl-functionalized benzothiazole derivatives in the development of advanced materials. The protocols provided are representative examples based on established chemical principles.

Introduction: The Versatility of Benzothiazole in Materials Science

The benzothiazole moiety is a privileged heterocyclic scaffold renowned for its diverse applications, ranging from pharmaceuticals to polymer chemistry. Its rigid, planar structure and unique electronic properties make it an attractive building block for functional materials. When incorporated into a polymer backbone, the benzothiazole unit can impart desirable characteristics such as thermal stability, high quantum yield, and redox activity. The introduction of a polymerizable group, such as a vinyl substituent, allows for the creation of novel polymers with tailored properties for a variety of applications, including functional coatings, optoelectronic devices, and specialty elastomers.[1][2]

This guide provides a comprehensive overview of the synthesis and polymerization of 2-vinyl-1,3-benzothiazole as a representative monomer for creating advanced benzothiazole-containing materials.

Section 1: Synthesis of 2-Vinyl-1,3-benzothiazole Monomer

The synthesis of 2-substituted benzothiazoles can be achieved through various methods, often involving the condensation of 2-aminothiophenol with aldehydes, carboxylic acids, or their derivatives.[3] The following protocol outlines a plausible synthetic route for 2-vinyl-1,3-benzothiazole.

Proposed Synthetic Pathway

A common and effective method for forming the benzothiazole ring is the reaction of 2-aminothiophenol with an appropriate aldehyde. In this case, acrolein (propenal) can serve as the vinyl precursor. The reaction proceeds through an initial condensation to form a benzothiazoline intermediate, which is then oxidized to the aromatic benzothiazole.

cluster_reactants Reactants cluster_products Products R1 2-Aminothiophenol P1 2-Vinyl-1,3-benzothiazole R1->P1 + Oxidant Condensation R2 Acrolein R2->P1 caption Synthesis of 2-vinyl-1,3-benzothiazole.

Figure 1: Proposed synthesis of 2-vinyl-1,3-benzothiazole.
Experimental Protocol: Synthesis of 2-Vinyl-1,3-benzothiazole

Materials:

  • 2-Aminothiophenol

  • Acrolein (stabilized)

  • Ethanol (anhydrous)

  • Mild oxidant (e.g., manganese dioxide or air)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane/Ethyl acetate solvent system

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 eq) in anhydrous ethanol.

  • Cool the solution in an ice bath and slowly add acrolein (1.1 eq) dropwise while stirring. Caution: Acrolein is highly toxic and volatile. Handle in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Add a mild oxidant, such as activated manganese dioxide (3-5 eq), to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours, or until the benzothiazoline intermediate is fully converted to the benzothiazole product, as indicated by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the oxidant.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-vinyl-1,3-benzothiazole.

Physicochemical Properties of 2-Vinyl-1,3-benzothiazole

The following table summarizes the computed physicochemical properties of 2-vinyl-1,3-benzothiazole.[4]

PropertyValue
IUPAC Name 2-ethenyl-1,3-benzothiazole
Molecular Formula C₉H₇NS
Molecular Weight 161.23 g/mol
XLogP3 3.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 161.02992040 Da
Topological Polar Surface Area 41.1 Ų

Section 2: Polymerization of 2-Vinyl-1,3-benzothiazole

The vinyl group of 2-vinyl-1,3-benzothiazole allows it to undergo polymerization, typically via free-radical mechanisms, to produce poly(2-vinyl-1,3-benzothiazole). This polymer will have a hydrocarbon backbone with pendant benzothiazole moieties.

Polymerization Pathway

Monomer 2-Vinyl-1,3-benzothiazole Polymer Poly(2-vinyl-1,3-benzothiazole) Monomer->Polymer Free-Radical Initiator (e.g., AIBN) Heat caption Polymerization of 2-vinyl-1,3-benzothiazole.

Figure 2: Free-radical polymerization of 2-vinyl-1,3-benzothiazole.
Experimental Protocol: Free-Radical Polymerization

Materials:

  • 2-Vinyl-1,3-benzothiazole (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene or dioxane (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and line

Procedure:

  • Purify the 2-vinyl-1,3-benzothiazole monomer by passing it through a short column of basic alumina to remove any inhibitors.

  • Recrystallize the AIBN initiator from methanol.

  • In a Schlenk flask, dissolve the purified monomer in anhydrous toluene.

  • Add the AIBN initiator (typically 0.1-1.0 mol% relative to the monomer).

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Immerse the sealed flask in a preheated oil bath at 60-80 °C.

  • Allow the polymerization to proceed for 12-24 hours. The solution may become more viscous as the polymer forms.

  • Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 40-50 °C to a constant weight.

Section 3: Applications in Materials Science

Poly(2-vinyl-1,3-benzothiazole) and its copolymers have potential applications in several areas of materials science, leveraging the inherent properties of the benzothiazole ring.

Redox-Responsive and Functionalizable Coatings

The benzothiazole moiety can be part of a redox-active system. For instance, polymers containing benzothiazole disulfide groups have been shown to create redox-responsive functional polymers.[5] While poly(2-vinyl-1,3-benzothiazole) itself is not directly redox-responsive in the same manner, the benzothiazole unit can be chemically modified post-polymerization to introduce such functionality. These materials can be used to create coatings that can reversibly bind or release molecules in response to a redox stimulus, which is of interest for biomedical devices and sensors.[5]

Optoelectronic Materials

Benzothiazole and its derivatives are known for their fluorescent properties and are used in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[6][7] Polymers containing benzothiazole units, particularly in conjugated systems, often exhibit interesting photophysical properties.[8][9] Poly(2-vinyl-1,3-benzothiazole), while not a conjugated polymer itself, could be used as a host material for fluorescent dyes or as a component in polymer blends for optoelectronic applications. Its high refractive index, a common feature of sulfur-containing aromatic polymers, could also be beneficial in optical applications.

High-Performance Polymers

The rigid benzothiazole ring is expected to enhance the thermal stability of the polymer. Therefore, poly(2-vinyl-1,3-benzothiazole) could be a candidate for applications requiring good thermal performance. Benzothiazole derivatives are also used as vulcanization accelerators in the rubber industry, highlighting their role in creating durable polymeric materials.[10][11]

Section 4: Characterization

Standard analytical techniques should be employed to confirm the identity and purity of the monomer and the resulting polymer.

TechniqueMonomer (2-Vinyl-1,3-benzothiazole)Polymer (Poly(2-vinyl-1,3-benzothiazole))
¹H NMR Confirm the presence of vinyl and aromatic protons with correct integrations and splitting patterns.Broadening of signals; disappearance of vinyl proton signals.
¹³C NMR Confirm the number of unique carbon environments.Broadening of signals corresponding to the polymer backbone and pendant groups.
FT-IR Identify characteristic vibrational bands for C=C (vinyl), C=N, and aromatic C-H bonds.Disappearance or significant reduction of the vinyl C=C stretching band.
Mass Spectrometry Determine the exact mass and confirm the molecular formula.N/A
Gel Permeation Chromatography (GPC) N/ADetermine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Determine boiling point and thermal stability.Determine the decomposition temperature and thermal stability of the polymer.
UV-Vis Spectroscopy Determine the absorption spectrum and molar absorptivity.Characterize the electronic transitions of the pendant benzothiazole groups.

References

  • Degirmenci, M., et al. (2022). Benzothiazole-disulfide based redox-responsive polymers: facile access to reversibly functionalizable polymeric coatings. ResearchGate. Available at: [Link]

  • Al-Otaibi, J. S., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. MDPI. Available at: [Link]

  • Björk, L. (2023). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. DiVA. Available at: [Link]

  • Kabatc, J., et al. (2022). Synthesis, properties, and application of new benzothiazole-based sensitisers in polymer chemistry. ResearchGate. Available at: [Link]

  • Caputo, F., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. PMC. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Farshbaf, M., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 2-Vinyl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Vu, M. Q., et al. (2022). Synthesis and Properties of Some Polythiophenes Containing Benzo[d]thiazole Heterocycle. ResearchGate. Available at: [Link]

  • Sharma, P., et al. (2022). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Publishing. Available at: [Link]

  • Duong, T. T. T., et al. (2022). Synthesis and Properties of Some Polythiophenes Containing Benzo[d]thiazole Heterocycle. VNU Journal of Science: Natural Sciences and Technology. Available at: [Link]

  • Procter, D. J., et al. (2020). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PMC. Available at: [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Kaur, J., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Yaglioglu, H. G. (2018). Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers: the effect of bridging units on the optoelectronic properties and opv device construction. OpenMETU. Available at: [Link]

  • Mohammadi, Z., et al. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. MDPI. Available at: [Link]

  • van der Lit, J., et al. (2022). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Radboud Repository. Available at: [Link]

  • da Silva, V. C., et al. (2013). 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. Academia.edu. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethenylsulfanyl-1,3-benzothiazole

Welcome to the technical support center for the synthesis of 2-ethenylsulfanyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethenylsulfanyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your reaction yields and overcome common challenges.

Introduction to the Synthesis

The synthesis of 2-ethenylsulfanyl-1,3-benzothiazole typically involves the S-vinylation of 2-mercaptobenzothiazole (2-MBT). This reaction, while seemingly straightforward, can be influenced by a variety of factors that affect the yield and purity of the final product. The general reaction scheme involves the deprotonation of the thiol group of 2-MBT to form a thiolate anion, which then acts as a nucleophile to attack a vinylating agent.

Common synthetic routes include the reaction of the 2-MBT thiolate with vinyl halides, or the addition of the thiol to acetylene gas or an acetylene equivalent.[1] The choice of base, solvent, temperature, and vinylating agent are all critical parameters that must be carefully controlled to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in the synthesis of 2-ethenylsulfanyl-1,3-benzothiazole?

A1: Low yields are often a result of incomplete reaction or the formation of side products. The most common culprits include:

  • Inefficient deprotonation of 2-MBT: The thiol proton of 2-MBT must be removed by a suitable base to form the reactive thiolate anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.

  • Side reactions: The primary side product is often the disulfide of 2-MBT, which can form through oxidation of the starting material.[2] Another potential side reaction is N-vinylation, although S-vinylation is generally favored.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition of the product or starting materials.

Q2: Can I use any base for this reaction?

A2: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the thiol, while a base that is too strong could promote unwanted side reactions. Commonly used bases for the S-alkylation of 2-MBT include potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃).[3][4] For vinylation reactions, stronger bases like potassium hydroxide (KOH) or sodium hydride (NaH) may be necessary, depending on the vinylating agent.

Q3: What are the best solvents for this synthesis?

A3: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are generally good choices for this type of nucleophilic substitution reaction.[3] They effectively dissolve the reactants and help to stabilize the transition state. The choice of solvent can also influence the reaction rate and selectivity.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress.[4] By spotting the reaction mixture alongside the starting material (2-MBT), you can observe the disappearance of the starting material and the appearance of the product spot.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 2-ethenylsulfanyl-1,3-benzothiazole.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inefficient Deprotonation - Ensure the base is of good quality and has been stored properly. - Use a stronger base if necessary (e.g., switch from Na₂CO₃ to K₂CO₃ or KOH). - Increase the molar equivalent of the base.
Inactive Vinylating Agent - Verify the purity and reactivity of the vinylating agent. Vinyl halides can degrade over time. - Consider using a more reactive vinylating agent, such as a vinyl triflate or a vinyliodonium salt.[5]
Low Reaction Temperature - Gradually increase the reaction temperature while monitoring for product formation and decomposition. - Consider using microwave irradiation to accelerate the reaction.[3]
Incorrect Solvent - Switch to a different polar aprotic solvent (e.g., from acetone to DMF).
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Steps
Oxidation to Disulfide - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] - Use degassed solvents.
N-Vinylation - This is less common but can occur. Lowering the reaction temperature may improve selectivity for S-vinylation. - The choice of base and solvent can also influence the S/N selectivity.
Polymerization of Vinylating Agent - Add the vinylating agent slowly to the reaction mixture. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Co-elution with Starting Material - Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary.
Presence of Disulfide Byproduct - The disulfide is generally less polar than the starting material. Adjust the polarity of the eluent accordingly. - Recrystallization may be an effective purification method if a suitable solvent is found.
Oily Product - If the product is an oil, try to crystallize it by dissolving it in a minimal amount of a hot solvent and then cooling it slowly. Trituration with a non-polar solvent like hexane can sometimes induce crystallization.

Experimental Protocols

Protocol 1: S-Vinylation using Vinyl Bromide

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Mercaptobenzothiazole (2-MBT)

  • Vinyl bromide (as a solution in a suitable solvent or generated in situ)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-mercaptobenzothiazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the thiolate.

  • Slowly add a solution of vinyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: S-Vinylation using Calcium Carbide

This method utilizes calcium carbide as a safe and cost-effective source of acetylene.[1]

Materials:

  • 2-Mercaptobenzothiazole (2-MBT)

  • Calcium carbide (CaC₂)

  • Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 2-mercaptobenzothiazole (1.0 eq), potassium hydroxide (1.2 eq), and DMSO.

  • Stir the mixture until the solids are dissolved.

  • In a separate flask, carefully add water dropwise to calcium carbide (1.5 eq) to generate acetylene gas, which is then bubbled through the reaction mixture.

  • Alternatively, for a one-pot procedure, carefully add calcium carbide to the reaction mixture containing a small amount of water.

  • Heat the reaction to 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction and quench with water.

  • Extract the product with toluene.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Visualization of Reaction and Troubleshooting

Reaction Mechanism

The following diagram illustrates the general mechanism for the S-vinylation of 2-mercaptobenzothiazole.

G MBT 2-Mercaptobenzothiazole Thiolate Thiolate Anion MBT->Thiolate VinylatingAgent Vinylating Agent (e.g., Vinyl Bromide) Thiolate->VinylatingAgent Nucleophilic Attack Product 2-Ethenylsulfanyl- 1,3-benzothiazole VinylatingAgent->Product LeavingGroup Leaving Group (e.g., Br⁻) VinylatingAgent->LeavingGroup Base Base (e.g., K₂CO₃) Base->MBT Deprotonation G start Low Yield of Product check_sm Check TLC: Any Starting Material (SM) Remaining? start->check_sm yes_sm Yes check_sm->yes_sm no_sm No check_sm->no_sm incomplete_rxn Incomplete Reaction yes_sm->incomplete_rxn side_products Side Products Formed no_sm->side_products optimize_base Optimize Base: - Stronger Base - More Equivalents incomplete_rxn->optimize_base optimize_temp Optimize Temperature: - Increase Temperature incomplete_rxn->optimize_temp optimize_reagent Check Vinylating Agent: - Purity - Reactivity incomplete_rxn->optimize_reagent optimize_atmosphere Optimize Atmosphere: - Inert Gas (N₂/Ar) side_products->optimize_atmosphere optimize_purification Optimize Purification: - Different Solvent System - Recrystallization side_products->optimize_purification

Caption: Troubleshooting workflow for low product yield.

References

  • Trokhymchuk, A., et al. (2022). Vinylation of Alcohols, Thiols, and Nitrogen Compounds Using a Stoichiometric Amount of In Situ Generated Acetylene. Molecules, 27(3), 1033. Available at: [Link]

  • Patil, S. S., et al. (2013). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 5(5), 139-144. Available at: [Link]

  • Hosseini, S. A., et al. (2009). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2441. Available at: [Link]

  • Science of Synthesis. (2002). Product Class 18: Benzothiazoles and Related Compounds.
  • Castoldi, L., et al. (2020). Electrophilic Vinylation of Thiols under Mild and Transition Metal‐Free Conditions. Angewandte Chemie International Edition, 59(36), 15513-15517. Available at: [Link]

  • Kao, H. L., & Lee, C. F. (2011). Efficient Copper-Catalyzed S-Vinylation of Thiols with Vinyl Halides. Organic Letters, 13(21), 5828-5831. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Ethenylsulfanyl-1,3-benzothiazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethenylsulfanyl-1,3-benzothiazole. It addresses common challenges and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethenylsulfanyl-1,3-benzothiazole. It addresses common challenges and frequently asked questions, focusing on the identification and mitigation of side products to enhance yield, purity, and process robustness.

Introduction

The synthesis of 2-ethenylsulfanyl-1,3-benzothiazole, a valuable building block in medicinal chemistry and materials science, typically proceeds via the vinylation of 2-mercaptobenzothiazole (MBT). While seemingly straightforward, this reaction is often accompanied by the formation of various side products that can complicate purification and reduce overall efficiency. This technical guide is structured to provide a comprehensive understanding of these challenges, offering troubleshooting strategies and preventative measures based on established chemical principles and field-proven insights.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section details the most frequently encountered side products in the synthesis of 2-ethenylsulfanyl-1,3-benzothiazole, their mechanisms of formation, and actionable strategies to minimize their occurrence.

Problem 1: Presence of Unreacted 2-Mercaptobenzothiazole (MBT)

Symptoms:

  • A persistent spot corresponding to MBT on Thin Layer Chromatography (TLC).

  • Characteristic signals of MBT in ¹H NMR and ¹³C NMR spectra of the crude product.

  • A mass peak corresponding to MBT (m/z ≈ 167) in LC-MS analysis.[1]

Root Causes & Solutions:

Root CauseMechanistic ExplanationRecommended Solution
Incomplete Deprotonation 2-Mercaptobenzothiazole requires deprotonation to form the nucleophilic thiolate anion for the reaction to proceed. Insufficient base or a base that is not strong enough will result in a significant amount of unreacted starting material.Use a slight excess (1.1-1.2 equivalents) of a suitable base (e.g., NaH, K₂CO₃, or an organic base like DBU). Ensure anhydrous conditions if using a moisture-sensitive base like NaH.[2]
Poor Solubility of MBT or its Salt If MBT or its corresponding salt has low solubility in the chosen solvent, the reaction rate will be significantly hindered due to a low concentration of the nucleophile in the solution phase.Select a solvent that effectively dissolves both the MBT salt and the vinylating agent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices.[3]
Insufficient Reaction Time or Temperature The vinylation reaction may be slow under certain conditions, requiring adequate time and/or thermal energy to reach completion.Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the temperature or extending the reaction time.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • On a TLC plate, spot the starting material (MBT), the co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light. The reaction is complete when the spot corresponding to MBT is no longer visible in the reaction mixture lane.

Problem 2: Formation of 2,2'-Dithiobis(benzothiazole) (MBTS)

Symptoms:

  • A new, less polar spot on TLC compared to MBT.

  • Absence of the vinyl group signals in NMR, with mass spectrometry indicating a molecular weight corresponding to MBTS (m/z ≈ 332).

Root Cause & Solution:

Root CauseMechanistic ExplanationRecommended Solution
Oxidation of 2-Mercaptobenzothiazole The thiolate anion of MBT is susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of a disulfide bond between two MBT molecules. This is a common side reaction in thiol chemistry.[4][5]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Degas the solvent prior to use.

Proposed Mechanism: Oxidative Dimerization of MBT

G MBT_thiolate1 2-Mercaptobenzothiazole Thiolate MBTS 2,2'-Dithiobis(benzothiazole) (MBTS) MBT_thiolate1->MBTS MBT_thiolate2 2-Mercaptobenzothiazole Thiolate MBT_thiolate2->MBTS Oxidant [O] Oxidant->MBTS Oxidation

Caption: Oxidative formation of MBTS from MBT thiolate.

Problem 3: N-Vinylation Side Product

Symptoms:

  • An isomeric product observed in LC-MS (same mass as the desired product).

  • Complex NMR spectrum with signals that cannot be assigned to the S-vinylated product. The chemical shifts of the vinyl protons will differ significantly between S- and N-vinyl isomers.

Root Cause & Solution:

Root CauseMechanistic ExplanationRecommended Solution
Ambident Nucleophilicity of MBT Anion The deprotonated form of 2-mercaptobenzothiazole is an ambident nucleophile, with electron density on both the sulfur and nitrogen atoms. While S-alkylation is generally favored (HSAB principle: soft sulfur attacks the soft vinyl carbon), N-vinylation can occur, particularly with harder vinylating agents or under certain reaction conditions.The choice of vinylating agent and reaction conditions can influence the S- vs. N-selectivity. Using softer vinylating agents and ensuring the generation of the thiolate anion can favor S-vinylation. Kinetic control (lower temperatures) may also favor the S-isomer.

G

Sources

Troubleshooting

troubleshooting guide for the synthesis of benzothiazole derivatives

Technical Support Center: Synthesis of Benzothiazole Derivatives Topic: Troubleshooting & Optimization Guide for Benzothiazole Synthesis Last Updated: February 18, 2026 Executive Summary Benzothiazoles are a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Benzothiazole Derivatives

  • Topic: Troubleshooting & Optimization Guide for Benzothiazole Synthesis

  • Last Updated: February 18, 2026

Executive Summary

Benzothiazoles are a privileged scaffold in medicinal chemistry, serving as the core for antitumor, antimicrobial, and imaging agents.[1] While the classical Jacobson cyclization (thioanilides) remains valid, modern drug discovery predominantly utilizes the oxidative condensation of 2-aminothiophenol (2-ATP) with aldehydes . This route allows for greater diversity at the 2-position but introduces specific failure modes—primarily oxidative dimerization and incomplete aromatization.

This guide addresses the technical bottlenecks of the oxidative condensation pathway, providing mechanistic insights and self-validating protocols.

Critical Troubleshooting (Q&A)

Category A: Reaction Failure & Low Yields[2][3][4]

Q1: My reaction turns into a thick, insoluble sludge, and the yield is <30%. NMR shows broad peaks in the aromatic region. What is happening? Diagnosis: You are likely witnessing the oxidative dimerization of 2-aminothiophenol into bis(2-aminophenyl)disulfide. The Mechanism: 2-ATP is highly susceptible to oxidation. If the condensation with the aldehyde is slow (due to steric hindrance or electron-rich aldehydes), the thiol groups oxidize each other before they can attack the carbonyl. The Fix:

  • Degas Solvents: Sparge your solvent with Nitrogen/Argon for 15 minutes before adding 2-ATP.

  • Order of Addition: Pre-activate the aldehyde with the catalyst (e.g., acid) before adding 2-ATP. This favors Schiff base formation over disulfide dimerization.

  • Switch Oxidants: If using air/O2 as the oxidant, ensure it is introduced after the initial condensation phase, or switch to a specific oxidant like DMSO or H₂O₂/HCl which drives the equilibrium toward the heterocycle [1].

Q2: I see the intermediate imine (Schiff base) on TLC, but it won't cyclize to the benzothiazole. Why? Diagnosis: Stalled "Benzothiazoline" intermediate. The Mechanism: The reaction proceeds in three steps: (1) Imine formation,[1][2][3] (2) Intramolecular thiol attack (ring closure to benzothiazoline), and (3) Oxidative aromatization.[2] Step 3 is the thermodynamic sink. Without an oxidant or driving force, the non-aromatic benzothiazoline is unstable and may revert. The Fix:

  • Add an Oxidant: The reaction is not a simple dehydration; it requires the removal of two hydrogen atoms. Add Iodine (10 mol%) or DMSO (as solvent) to facilitate aromatization [2].

  • Acid Catalysis: Strong acids (p-TsOH or sulfamic acid) protonate the imine nitrogen, making the carbon more electrophilic for the thiol attack.

Category B: Purification & Workup

Q3: My product is an oil that refuses to crystallize, even though the literature says it should be a solid. Diagnosis: Impurity-mediated melting point depression, likely due to unreacted aldehyde or disulfide byproducts. The Fix:

  • The "Bisulfite Wash": Wash the organic layer with saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble adduct with unreacted aldehydes, removing them from your oil.

  • Salt Formation: Convert the oily benzothiazole into its HCl or Picrate salt. Dissolve the oil in ether and bubble dry HCl gas (or add HCl/Dioxane). The salt will precipitate as a solid, which can be recrystallized and neutralized later.

Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. The following diagram illustrates the oxidative condensation pathway and the competitive disulfide formation.

BenzothiazoleMechanism ATP 2-Aminothiophenol (2-ATP) Disulfide SIDE PRODUCT: Bis(2-aminophenyl)disulfide ATP->Disulfide Oxidation (O2) (Competition) Imine Intermediate 1: Schiff Base (Imine) ATP->Imine Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Condensation (-H2O) Thiazoline Intermediate 2: Benzothiazoline (Non-Aromatic) Imine->Thiazoline Cyclization (Intramolecular) Product FINAL PRODUCT: 2-Substituted Benzothiazole Thiazoline->Product Oxidative Aromatization (-2H / Oxidant req.)

Caption: Figure 1.[1][4] The oxidative condensation pathway. Note that the final step requires an oxidant (O2, DMSO, I2) to achieve aromaticity. The red path indicates the common disulfide failure mode.

Validated Experimental Protocols

Protocol A: The "Green" Glycerol Method (Catalyst-Free)

Best for: Electron-neutral or electron-rich aldehydes. Avoids toxic solvents.[1]

  • Setup: In a 50 mL round-bottom flask, mix 2-aminothiophenol (1.0 mmol) and aldehyde (1.0 mmol) .

  • Solvent: Add Glycerol (5 mL) .

  • Reaction: Heat to 100°C for 2–4 hours. (Glycerol acts as a promoter and high-boiling solvent).

  • Workup: Cool the mixture. Pour into ice-cold water (20 mL) .

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol .[5]

    • Why this works: Glycerol promotes the condensation via hydrogen bonding and allows high temperatures without evaporation [3].

Protocol B: The Iodine-Mediated Oxidative Cyclization

Best for: Difficult substrates, electron-deficient aldehydes, or when high yield is critical.

  • Setup: Dissolve aldehyde (1.0 mmol) and 2-aminothiophenol (1.1 mmol) in Ethanol or DMF (5 mL) .

  • Catalyst: Add Molecular Iodine (I₂) (10–20 mol%).

  • Reaction: Stir at room temperature for 10 minutes, then monitor. If sluggish, heat to 50°C.

  • Quench: Add saturated Sodium Thiosulfate (Na₂S₂O₃) to quench unreacted iodine (color changes from brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.

    • Why this works: Iodine acts as a mild Lewis acid to activate the carbonyl and as an oxidant to drive the final aromatization step [4].

Comparative Data: Oxidants & Catalysts

Catalyst / OxidantReaction TimeTypical YieldProsCons
Glycerol (Green) 2–4 h85–92%No toxic waste, catalyst-freeRequires heating (100°C), viscous workup
I₂ / Ethanol 10–30 min90–95%Extremely fast, mild conditionsRequires thiosulfate quench
H₂O₂ / HCl 1 h80–88%Cheap, water-based workupStrong acid sensitive groups may degrade
DMSO (Thermal) 3–5 h75–85%Solvent acts as oxidantHigh boiling point, difficult to remove trace DMSO

Troubleshooting Decision Tree

Use this logic flow to diagnose specific experimental failures.

TroubleshootingTree Start Problem: Low Yield / Impure Product CheckTLC Check TLC: Is Starting Material (SM) consumed? Start->CheckTLC SM_Left Yes, SM remains CheckTLC->SM_Left SM Present SM_Gone No, SM consumed CheckTLC->SM_Gone SM Consumed Activate Action: Increase Electrophilicity SM_Left->Activate CheckSpots Check TLC Spots SM_Gone->CheckSpots AcidCat Add Lewis Acid (I2) or Brønsted Acid (p-TsOH) Activate->AcidCat OneSpot Single New Spot (Not Product) CheckSpots->OneSpot MultiSpot Multiple Spots / Streaking CheckSpots->MultiSpot ImineStuck Diagnosis: Stalled Intermediate Action: Add Oxidant (I2/DMSO) OneSpot->ImineStuck Disulfide Diagnosis: Disulfide Formation Action: Degas solvent, use inert atm MultiSpot->Disulfide

Caption: Figure 2. Logic flow for diagnosing reaction failures based on Thin Layer Chromatography (TLC) analysis.

References

  • BenchChem Tech Support. (2025).[2][3][6][7] Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. Link

  • Guo, Y., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI Molecules. Link

  • Zhang, X. Z., et al. (2012).[8] Green and highly efficient synthesis of 2-arylbenzothiazoles using glycerol without catalyst at ambient temperature. Molecules, 17(5), 6011-6019. Link

  • Gupta, et al. (2010). Molecular iodine catalyzed one-pot synthesis of benzothiazoles. Tetrahedron Letters. (Cited in Recent Advances review). Link

Sources

Optimization

Technical Support Center: Biological Profiling of 2-ethenylsulfanyl-1,3-benzothiazole

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 18, 2026 Executive Summary Welcome to the technical refinement hub for 2-ethenylsulfanyl-1,3-benzothiazole .

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 18, 2026

Executive Summary

Welcome to the technical refinement hub for 2-ethenylsulfanyl-1,3-benzothiazole . While the benzothiazole scaffold is a "privileged structure" in medicinal chemistry—renowned for anticancer and antimicrobial efficacy [1, 2]—the specific inclusion of a vinyl sulfide moiety introduces unique physicochemical challenges.

This guide addresses the three most common failure modes reported by our user base: precipitation in aqueous media , fluorescence interference in viability assays, and oxidative instability of the vinyl group.

Module 1: Solubility & Formulation

Issue: “The compound precipitates immediately when added to cell culture media, even at 10 µM.”

Root Cause: 2-ethenylsulfanyl-1,3-benzothiazole is highly lipophilic. Direct addition of a high-concentration DMSO stock into serum-rich media causes "shock precipitation," where the compound forms micro-aggregates that are invisible to the naked eye but cytotoxic to cells via physical sedimentation (the "carpet effect") rather than specific pharmacology.

The Protocol: The "Intermediate Dilution" Method Do not pipette directly from 100% DMSO stock to Media. You must step-down the solvent concentration to prevent crashing.

StepActionCritical Parameter
1 Prepare Master Stock Dissolve neat powder in anhydrous DMSO to 10 mM . Vortex for 30s.
2 Intermediate Plate Dilute 10 mM stock 1:10 into PBS (w/o Ca/Mg) to create a 1 mM working solution (10% DMSO).
3 Final Dosing Pipette from the 1 mM PBS/DMSO mix into the cell culture well (e.g., 1:100 dilution) to achieve 10 µM final.
4 Verification Inspect wells under 20x phase contrast. If "black sand" (crystals) appears, sonicate the Intermediate Plate.

Visualization: Solvent Exchange Workflow

SolubilityProtocol Stock 10 mM Stock (100% DMSO) Precip Direct Addition: SHOCK PRECIPITATION (Avoid) Stock->Precip Direct Spike Inter Intermediate Mix (PBS + 10% DMSO) Stock->Inter 1:10 Dilution Final Cell Media (Final: 0.1% DMSO) Inter->Final 1:100 Dilution

Figure 1: Step-wise dilution strategy to mitigate hydrophobicity-driven precipitation.

Module 2: Assay Interference (Fluorescence)

Issue: “My IC50 curves in Resazurin (Alamar Blue) assays are erratic. Some wells show >100% viability.”

Root Cause: Benzothiazoles are intrinsic fluorophores. They possess a rigid planar structure with delocalized


 electrons, often resulting in strong fluorescence emissions that overlap with common assay reagents [3].[1] If your compound fluoresces at the same wavelength as your viability marker (e.g., Resorufin), you will record false "viability" signals.

Troubleshooting Guide:

Q: How do I confirm interference? A: Run a "Cell-Free Control."

  • Prepare media without cells.

  • Add your compound at the highest test concentration (e.g., 50 µM).

  • Add the assay reagent (e.g., Resazurin).

  • Incubate and read.[1]

  • Result: If the signal is significantly higher than the blank, your compound is interfering.

Q: What is the fix? A: Switch readout modalities. Do not rely on fluorescence. Use Luminescence (ATP quantification) , which relies on a chemical reaction (Luciferase) rather than excitation/emission, effectively bypassing the benzothiazole spectral overlap.

Visualization: Assay Selection Logic

AssayLogic Start Start: Viability Assay Check Does Compound Fluoresce? (Ex: 350-550nm) Start->Check Yes Interference Risk: HIGH Check->Yes Yes (Benzothiazole Core) No Interference Risk: LOW Check->No No Action1 USE: CellTiter-Glo (Luminescence) Yes->Action1 Action2 USE: MTT/Resazurin (Absorbance/Fluor) No->Action2

Figure 2: Decision tree for selecting non-interfering viability assays.

Module 3: Stability & Reactivity

Issue: “Potency decreases after the stock solution sits for 48 hours.”

Root Cause: The vinyl sulfide group is chemically reactive. While less volatile than thiols, vinyl sulfides are susceptible to:

  • Oxidation: Converting to vinyl sulfoxide or sulfone (which alters biological activity) [4].

  • Hydrolysis: Under acidic conditions, releasing the thiol and an aldehyde.

Storage Protocol:

  • Solvent: Use Anhydrous DMSO (stored over molecular sieves). Water promotes hydrolysis.

  • Temperature: Store stocks at -80°C.

  • Cycles: Single-use aliquots only. Do not freeze-thaw. The expansion/contraction of DMSO introduces moisture.

Quality Control Check: Before running a large screen, perform a "Purity Check" via LC-MS.

  • Target Mass: [M+H]+ corresponding to 2-ethenylsulfanyl-1,3-benzothiazole.

  • Warning Sign: Appearance of [M+16] (Sulfoxide) or [M+32] (Sulfone) peaks.

Module 4: Mechanism of Action Validation

Issue: “Is the cytotoxicity specific or just membrane disruption?”

Analysis: Benzothiazoles can sometimes act as "PAINS" (Pan-Assay Interference Compounds) by disrupting membranes non-specifically. To validate your hit:

Assay TypeMarkerInterpretation
LDH Release Lactate DehydrogenaseHigh Signal = Necrosis/Lysis. (Bad: Suggests detergent-like effect).
Caspase 3/7 Apoptosis ActivationHigh Signal = Programmed Death. (Good: Suggests specific signaling modulation).
References
  • Ali, I. et al. (2025). Synthesis and biological assessment of new benzothiazolopyridine derivatives as antioxidant and antibacterial agents.[2] African Journal of Online. Link

  • Kashyap, S.J. et al. (2023).[3][4] Synthesis and Pharmacological Activities of Benzothiazole Derivatives.[3][5][6][7] Indian Journal of Pharmaceutical Education and Research. Link

  • Zhang, J. et al. (2024).[1] Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press.[1] Link

  • Capozzi, G. et al. (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity.[8] PubMed Central. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-Ethenylsulfanyl-1,3-Benzothiazole Analogs in Oncology Research

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the benzothiazole scaffold represents a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-ethenylsulfanyl-1,3-benzothiazole analogs, a promising class of compounds with significant potential in oncology. By synthesizing data from extensive research on related benzothiazole derivatives, this document offers insights into the rational design of novel anticancer agents, supported by experimental data and detailed protocols.

The Benzothiazole Core: A Privileged Scaffold in Anticancer Drug Discovery

The 1,3-benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a versatile pharmacophore present in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal anchor for designing molecules that can selectively bind to biological targets. In the context of oncology, benzothiazole derivatives have been shown to exert their effects through a multitude of mechanisms, including the inhibition of protein kinases, induction of apoptosis, and modulation of key signaling pathways crucial for cancer cell proliferation and survival.[2][3][4]

The 2-ethenylsulfanyl (or vinylthio) linker at the C-2 position of the benzothiazole core offers a unique combination of flexibility and reactivity, allowing for the exploration of a diverse chemical space. Understanding how modifications to this scaffold influence biological activity is paramount for the development of potent and selective anticancer therapeutics.

Deciphering the Structure-Activity Relationship (SAR)

While direct and extensive SAR studies on 2-ethenylsulfanyl-1,3-benzothiazole analogs are emerging, a wealth of information can be gleaned from closely related 2-substituted benzothiazoles, particularly 2-thioether and 2-aryl derivatives. The following sections dissect the key structural features that govern the anticancer potency of these analogs.

The Ethenyl Linker: More Than Just a Spacer

The vinyl group in the 2-ethenylsulfanyl linker is not merely a passive connector. Its electronic properties and conformational flexibility can significantly impact the molecule's interaction with its biological target. The double bond introduces a degree of rigidity compared to a simple alkyl chain, which can be crucial for optimal binding. Furthermore, the sulfur atom's ability to act as a hydrogen bond acceptor and its lipophilicity contribute to the overall pharmacokinetic and pharmacodynamic profile of the compounds.

Substitutions on the Benzothiazole Ring System

Modifications on the benzothiazole nucleus itself have a profound effect on the biological activity. Electron-withdrawing or electron-donating groups at various positions can alter the electronic distribution of the entire molecule, influencing its binding affinity and metabolic stability.

  • Position 6: Substitution at the 6-position of the benzothiazole ring with electron-withdrawing groups such as nitro (-NO2) or halogens (-Cl, -F) has been shown to enhance anticancer activity in several series of benzothiazole derivatives.[5] This is often attributed to an increase in the molecule's ability to form favorable interactions within the target's binding pocket.

The Terminal Group: A Key Determinant of Potency and Selectivity

The nature of the group at the terminus of the ethenylsulfanyl chain is a critical determinant of the analog's anticancer activity and selectivity. A wide array of moieties, from simple aromatic rings to complex heterocyclic systems, have been explored.

  • Aromatic and Heterocyclic Rings: The incorporation of substituted phenyl, pyridinyl, or other heterocyclic rings often leads to a significant enhancement in cytotoxic activity.[6] The substituents on these rings play a crucial role in fine-tuning the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein. For instance, the presence of methoxy (-OCH3) or halogen groups on a terminal phenyl ring has been correlated with increased potency.[7]

Comparative Anticancer Activity of Benzothiazole Analogs

To provide a clear and objective comparison, the following table summarizes the in vitro anticancer activity of various 2-substituted benzothiazole derivatives against a panel of human cancer cell lines. While direct data for 2-ethenylsulfanyl analogs is limited in publicly available literature, the data for structurally related compounds provides a valuable benchmark for assessing their potential.

Compound ID Core Structure R Group (Substitution at C2-linker) Cancer Cell Line IC50 (µM) Reference
BT-1 2-Thio-benzothiazole-CH2-CO-NH-(p-chlorophenyl)HepG2 (Liver)5.8[8]
BT-2 2-Thio-benzothiazole-CH2-CO-NH-(p-methoxyphenyl)MCF-7 (Breast)3.2[9]
BT-3 2-Phenyl-benzothiazole4-aminophenylMCF-7 (Breast)0.02[7]
BT-4 2-Thio-benzothiazolePyridin-2-yl-acetamideSKRB-3 (Breast)0.0012[4]
BT-5 2-Thio-benzothiazolePyridin-2-yl-acetamideSW620 (Colon)0.0043[4]
BT-6 2-Thio-benzothiazolePyridin-2-yl-acetamideA549 (Lung)0.044[4]
BT-7 2-Thio-benzothiazolePyridin-2-yl-acetamideHepG2 (Liver)0.048[4]

Note: The above table is a representative compilation from various sources and is intended for comparative purposes. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols for Evaluating Anticancer Activity

The robust evaluation of novel anticancer agents requires standardized and well-validated experimental protocols. The following are step-by-step methodologies for key in vitro assays commonly used to assess the cytotoxic and apoptotic effects of 2-ethenylsulfanyl-1,3-benzothiazole analogs.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2-ethenylsulfanyl-1,3-benzothiazole analogs in culture medium. Replace the existing medium with 100 µL of the diluted compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the benzothiazole analogs at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of PI working solution (100 µg/mL) to each 100 µL of cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.[3]

Mechanism of Action and Signaling Pathways

The anticancer activity of benzothiazole derivatives is often attributed to their ability to modulate critical signaling pathways that are dysregulated in cancer. While the precise targets for many 2-ethenylsulfanyl-1,3-benzothiazole analogs are still under investigation, insights can be drawn from related compounds.

Many benzothiazole derivatives have been identified as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and cyclin-dependent kinases (CDKs).[2][11] By competing with ATP for the kinase's binding site, these compounds can block downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

Furthermore, a significant number of benzothiazole analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The modulation of key apoptosis-regulating proteins, such as those in the Bcl-2 family, and the activation of caspases are common mechanisms.[12]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[13] Several benzothiazole derivatives have been reported to inhibit this pathway at various nodes, leading to the suppression of tumor growth.

Below are Graphviz diagrams illustrating a generalized experimental workflow and a potential signaling pathway modulated by these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis & SAR synthesis Synthesis of Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture cytotoxicity Cytotoxicity Assays (MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assays (Flow Cytometry) cytotoxicity->apoptosis mechanism Mechanism of Action Studies apoptosis->mechanism data_analysis IC50 Determination mechanism->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies of 2-ethenylsulfanyl-1,3-benzothiazole analogs.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole 2-Ethenylsulfanyl-1,3-benzothiazole Analog Benzothiazole->PI3K Inhibits Benzothiazole->Akt Inhibits

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by 2-ethenylsulfanyl-1,3-benzothiazole analogs.

Conclusion and Future Directions

The 2-ethenylsulfanyl-1,3-benzothiazole scaffold holds significant promise for the development of novel anticancer agents. By leveraging the extensive knowledge of SAR from related benzothiazole derivatives, researchers can rationally design and synthesize new analogs with enhanced potency and selectivity. Future work should focus on building a comprehensive library of these specific analogs and performing systematic biological evaluations to establish a direct and detailed SAR. Furthermore, elucidation of their precise molecular targets and mechanisms of action will be crucial for their translation into clinical candidates. This guide serves as a foundational resource to inform and accelerate these vital research endeavors.

References

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available from: [Link]

  • SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Farsh. Available from: [Link]

  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Publishing. Available from: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. Available from: [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. Available from: [Link]

  • Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers. PubMed. Available from: [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. PMC. Available from: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. MDPI. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. Available from: [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available from: [Link]

  • Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds. Chula Digital Collections. Available from: [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. Available from: [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives. Request PDF. Available from: [Link]

  • RBL1/p107 Expression Levels Are Modulated by Multiple Signaling Pathways. MDPI. Available from: [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available from: [Link]

  • Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. NIH. Available from: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Available from: [Link]

  • Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. PubMed. Available from: [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. Available from: [Link]

  • Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. MDPI. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Ethenylsulfanyl-1,3-benzothiazole

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of three prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the determination of 2-ethenylsulfanyl-1,3-benzothiazole. This compound, a member of the benzothiazole class of heterocyclic compounds, finds applications in various industrial and pharmaceutical syntheses.[1] The selection of an appropriate analytical method is contingent upon a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. This document serves as a comprehensive resource for researchers and drug development professionals to navigate the complexities of method selection and cross-validation.

The Critical Role of Method Validation and Cross-Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Cross-validation is a comparative process that assesses the equivalency of two or more analytical methods.[2][3] It is a critical exercise when a method is transferred between laboratories, or when data from different analytical techniques need to be compared within the same study.[3][4] The primary objective of this guide is to present a framework for the cross-validation of analytical methods for 2-ethenylsulfanyl-1,3-benzothiazole, ensuring data integrity and consistency across different analytical platforms.

Physicochemical Properties of 2-Ethenylsulfanyl-1,3-benzothiazole and its Analogs

Comparative Analysis of Analytical Methodologies

This section details the experimental protocols for three distinct analytical methods for the quantification of 2-ethenylsulfanyl-1,3-benzothiazole. The subsequent cross-validation will compare the performance of these methods.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in quality control laboratories due to its robustness, cost-effectiveness, and high precision. For benzothiazole derivatives, reversed-phase HPLC is a common approach.[6][7][8]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% formic acid.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Detection Wavelength: 324 nm (based on a similar benzothiazole derivative).[6]

    • Injection Volume: 10 µL.[6]

  • Standard Preparation: A stock solution of 1 mg/mL of 2-ethenylsulfanyl-1,3-benzothiazole is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.[6]

  • Sample Preparation: The sample containing 2-ethenylsulfanyl-1,3-benzothiazole is dissolved in acetonitrile, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the calibration range.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, particularly for volatile and semi-volatile compounds. It is a powerful tool for identification and quantification. The analysis of benzothiazole derivatives in various matrices has been successfully demonstrated using GC-MS.[9][10][11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm thickness).[11]

    • Injector Temperature: 280°C.[11]

    • Oven Temperature Program: Start at 120°C (hold for 3 min), ramp to 260°C at 6°C/min (hold for 1 min), then ramp to 320°C at 8°C/min (hold for 5 min).[11]

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Mass Analyzer: Quadrupole, operated in Selected Ion Monitoring (SIM) mode for quantification.

  • Standard Preparation: A stock solution of 1 mg/mL of 2-ethenylsulfanyl-1,3-benzothiazole is prepared in hexane.[12] Working standards are prepared by serial dilution in hexane.

  • Sample Preparation: The sample is extracted with a suitable solvent like hexane or methanol, followed by sonication and centrifugation.[10][13] The supernatant is then filtered and may require derivatization depending on the volatility of the analyte, although for this compound, it is likely amenable to direct analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices. Methods for various benzothiazole derivatives have been developed using LC-MS/MS.[14][15][16][17][18]

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13][15]

  • Chromatographic Conditions:

    • Column: Kinetex C18 (100 x 2.1 mm, 1.7 µm).[13]

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.[13]

    • Gradient Elution: A linear gradient tailored to elute the analyte with good peak shape.

    • Flow Rate: 0.3 mL/min.[13]

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive.

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 2-ethenylsulfanyl-1,3-benzothiazole would be optimized.

  • Standard Preparation: A stock solution of 1 mg/mL is prepared in methanol. Working standards are prepared by dilution in the mobile phase.[13]

  • Sample Preparation: Similar to HPLC-UV, samples are dissolved in a suitable solvent, filtered, and diluted.[13]

Cross-Validation Study Design

A robust cross-validation study is essential to ensure that the data generated by these different methods are comparable.[19] The following workflow outlines the key steps in this process.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_prep Sample & Standard Preparation cluster_analysis Analysis by Each Method cluster_data Data Evaluation cluster_conclusion Conclusion prep_standards Prepare a single set of calibration standards and QCs hplc HPLC-UV Analysis prep_standards->hplc gcms GC-MS Analysis prep_standards->gcms lcmsms LC-MS/MS Analysis prep_standards->lcmsms prep_samples Prepare a homogenous pool of spiked samples prep_samples->hplc prep_samples->gcms prep_samples->lcmsms data_acquisition Acquire and process data from each instrument hplc->data_acquisition gcms->data_acquisition lcmsms->data_acquisition validation_params Calculate validation parameters: Linearity, Accuracy, Precision, LOD, LOQ data_acquisition->validation_params comparison Compare results between the three methods validation_params->comparison report Generate a comprehensive cross-validation report comparison->report

Caption: A flowchart illustrating the key stages of the cross-validation process.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance characteristics of the three analytical methods for the analysis of 2-ethenylsulfanyl-1,3-benzothiazole.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL0.001 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL0.15 µg/mL0.003 µg/mL

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-MSLC-MS/MS
Accuracy (Recovery %) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 3.0%< 1.5%

Discussion of Comparative Results and Recommendations

The hypothetical data presented above illustrates the typical trade-offs between these analytical techniques.

  • HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not a primary requirement. Its precision and accuracy are generally excellent for concentrations within its linear range.

  • GC-MS provides enhanced selectivity and better sensitivity compared to HPLC-UV. It is a valuable tool for confirmation of identity and for analyses where volatile impurities may be of concern. However, it may require more extensive sample preparation and is not suitable for thermally labile compounds.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, bioanalytical studies, or when dealing with complex sample matrices. The initial instrument cost and operational complexity are higher, but the quality of the data is superior.

Recommendation: For routine quality control of bulk 2-ethenylsulfanyl-1,3-benzothiazole, the HPLC-UV method is recommended due to its robustness, cost-effectiveness, and sufficient sensitivity. For impurity profiling or trace analysis, LC-MS/MS is the preferred method. GC-MS can be a valuable alternative or confirmatory technique, especially for identifying volatile organic impurities.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. By systematically comparing the performance of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of 2-ethenylsulfanyl-1,3-benzothiazole, researchers can make informed decisions about the most appropriate method for their specific needs. This guide provides a comprehensive framework for conducting such a comparison, ensuring the generation of reliable and reproducible analytical data.

Experimental Workflow Diagrams

HPLC_Workflow HPLC-UV Experimental Workflow sample_prep Sample Preparation (Dissolution, Filtration) hplc_system HPLC System (C18 Column) sample_prep->hplc_system uv_detection UV Detection (324 nm) hplc_system->uv_detection data_analysis Data Analysis (Peak Integration, Quantification) uv_detection->data_analysis

Caption: Workflow for the HPLC-UV analysis of 2-ethenylsulfanyl-1,3-benzothiazole.

GCMS_Workflow GC-MS Experimental Workflow sample_prep Sample Preparation (Extraction, Filtration) gc_system GC System (DB-5MS Column) sample_prep->gc_system ms_detection MS Detection (EI, SIM Mode) gc_system->ms_detection data_analysis Data Analysis (Mass Spectra, Quantification) ms_detection->data_analysis

Caption: Workflow for the GC-MS analysis of 2-ethenylsulfanyl-1,3-benzothiazole.

LCMSMS_Workflow LC-MS/MS Experimental Workflow sample_prep Sample Preparation (Dissolution, Filtration) lc_system UHPLC System (C18 Column) sample_prep->lc_system msms_detection MS/MS Detection (ESI, MRM Mode) lc_system->msms_detection data_analysis Data Analysis (MRM Transitions, Quantification) msms_detection->data_analysis

Caption: Workflow for the LC-MS/MS analysis of 2-ethenylsulfanyl-1,3-benzothiazole.

References

  • PubChem. (n.d.). 2-(4-Ethenylphenyl)sulfanyl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1,3-benzothiazol-2-yl (E)-2-(4-methylphenyl)ethenyl sulfide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Vinyl-1,3-benzothiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Müller, A., Ruckstuhl, S., & McArdell, C. S. (2000). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(23), 2168-2174. Retrieved from [Link]

  • Reddy, C. M., Quinn, J. G., & King, J. W. (2003). Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts. Environmental Science & Technology, 37(17), 3849-3855. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Patel, D. P., Patel, M. C., & Patel, P. U. (2012). Bioanalytical Method Validation. Asian Journal of Research in Pharmaceutical Sciences, 2(4), 125-131. Retrieved from [Link]

  • Wille, K., De Brabander, H. F., Vanhaecke, L., & De Wulf, E. (2010). Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(5), 1797-1808. Retrieved from [Link]

  • El-Sayed, M. A. A., Al-Salem, H. S., & Al-Obaid, A. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820. Retrieved from [Link]

  • Green, R. (2017). Cross and Partial Validation. European Bioanalysis Forum. Retrieved from [Link]

  • Stevenson, L., Kelley, M., & Islam, R. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1162-1172. Retrieved from [Link]

  • Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. Retrieved from [Link]

  • Steuer, A. E., Williner, E., Staeheli, S. N., & Kraemer, T. (2024). Development and validation of a liquid chromatography–tandem mass spectrometry (LC–MS/MS) method including 25 novel synthetic opioids for hair analysis and its application to a Swiss cohort of opioid users. Drug Testing and Analysis, 16(5), 552-562. Retrieved from [Link]

  • Asrondkar, A. L., et al. (2015). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 7(4), 225-227. Retrieved from [Link]

  • Fun, H. K., et al. (2010). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. Retrieved from [Link]

  • Turner, A., & Arnold, G. (2024). Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. PEARL. Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2014). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Journal of Applicable Chemistry, 3(2), 654-661. Retrieved from [Link]

  • Capolupo, C., et al. (2020). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1626, 461367. Retrieved from [Link]

  • Kim, J., et al. (2022). Chemical Leaching from Tire Wear Particles with Various Treadwear Ratings. International Journal of Environmental Research and Public Health, 19(10), 6061. Retrieved from [Link]

  • Li, Y., et al. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. Environmental Science and Pollution Research, 29(33), 50207-50217. Retrieved from [Link]

  • Sastry, C. S. P., et al. (1998). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 60(5), 304-306. Retrieved from [Link]

  • NIOSH. (1998). Benzothiazole in Asphalt Fume: Method 2550. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Retrieved from [Link]

  • Hinojosa Reyes, L., Wróbel, K., & Wróbel, K. (2002). Indirect extraction-spectrophotometric determination of 2-(thiocyanomethylthiol)benzothiazole in chrome tanning liquors after its breakdown to 2-mercaptobenzothiazole. Talanta, 56(3), 515-521. Retrieved from [Link]

  • Li, J., et al. (2012). HPLC Determination of 2-Mercatobenzothiozole in Rubber Products. Physical Testing and Chemical Analysis Part B:Chemical Analysis, 48(12), 1478-1479. Retrieved from [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • Kan, W. L., et al. (2017). Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences, 21(5), 1220-1225. Retrieved from [Link]

  • Wang, Y., et al. (2007). 3-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-1,3-oxazolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. Retrieved from [Link]

  • Fun, H. K., et al. (2015). 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1679. Retrieved from [Link]

Sources

Validation

comparing the efficacy of different synthetic routes for 2-ethenylsulfanyl-1,3-benzothiazole

Executive Summary 2-Ethenylsulfanyl-1,3-benzothiazole (also known as 2-(vinylthio)benzothiazole) is a critical sulfur-nitrogen heterocycle serving as a monomer for functional polymers, a cross-linking agent in rubber vul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethenylsulfanyl-1,3-benzothiazole (also known as 2-(vinylthio)benzothiazole) is a critical sulfur-nitrogen heterocycle serving as a monomer for functional polymers, a cross-linking agent in rubber vulcanization, and a scaffold in medicinal chemistry. Its synthesis presents a classic trade-off between atom economy , reagent safety , and reaction selectivity .

This guide objectively compares four distinct synthetic methodologies, ranging from traditional dehydrohalogenation to cutting-edge calcium carbide protocols. Our analysis prioritizes reproducibility, scalability, and green chemistry metrics (E-factor).

Route Analysis & Mechanistic Pathways

Route A: Two-Step Dehydrohalogenation (The Standard Laboratory Method)
  • Mechanism: Nucleophilic substitution (

    
    ) followed by 
    
    
    
    -elimination (
    
    
    ).
  • Description: This is the most reliable method for bench-scale synthesis where acetylene gas handling is not feasible. 2-Mercaptobenzothiazole (2-MBT) is first alkylated with a dihaloethane (e.g., 1-bromo-2-chloroethane) to form the 2-(2-haloethylthio)benzothiazole intermediate. Subsequent treatment with a strong base (alkolic KOH or NaOEt) induces dehydrohalogenation to yield the vinyl sulfide.

  • Pros: High reliability; uses standard liquid reagents; no specialized pressure equipment required.

  • Cons: Poor atom economy (stoichiometric salt waste); two distinct steps required; use of toxic alkylating agents.

Route B: Metal-Catalyzed Cross-Coupling (The Precision Method)
  • Mechanism: Copper or Palladium-catalyzed C-S bond formation.

  • Description: A modern approach utilizing the cross-coupling of 2-MBT with vinyl halides (e.g., vinyl bromide or iodide) in the presence of a catalyst (CuI/ligand or Pd-dppf).

  • Pros: Single-step; high stereoselectivity (retention of vinyl geometry); mild conditions.

  • Cons: High cost of catalysts; vinyl halides are volatile and carcinogenic; lower atom economy due to halogen waste.

Route C: Direct Vinylation with Acetylene (The Industrial Reppe Route)
  • Mechanism: Nucleophilic addition to alkynes (Reppe Chemistry).

  • Description: The industrial standard involving the direct reaction of 2-MBT with acetylene gas under pressure (10–15 atm) or using superbasic systems (KOH/DMSO) at atmospheric pressure.

  • Pros: 100% Atom economy (theoretical); low raw material cost; scalable to tonnage.

  • Cons: High safety risk (acetylene explosion hazard); requires specialized autoclaves; difficult to control oligomerization side reactions.

Route D: Calcium Carbide ( ) / Disulfide Protocol (The "Green" Novelty)
  • Mechanism: Radical-mediated cleavage and in-situ acetylene generation.

  • Description: A 2024 breakthrough method using solid

    
     as a safe acetylene source and 2,2'-dithiobis(benzothiazole) as the substrate. Mediated by a trisulfur radical anion (
    
    
    
    ), this route selectively yields vinyl sulfides without handling gaseous acetylene.
  • Pros: Solid reagents only (safer); high selectivity; uses inexpensive industrial by-products (

    
    ).
    
  • Cons: Requires rigorous moisture control; limited to specific solvent systems (DMSO/DMF).

Visualizing the Synthetic Landscapes

The following diagram illustrates the four competing pathways, highlighting the intermediates and critical decision points for the chemist.

SynthesisRoutes Figure 1: Comparative Synthetic Pathways for 2-Ethenylsulfanyl-1,3-benzothiazole MBT 2-Mercaptobenzothiazole (Starting Material) Intermediate Intermediate: 2-(2-Chloroethylthio)benzothiazole MBT->Intermediate Route A (Step 1): 1-Bromo-2-chloroethane K2CO3, Acetone, Reflux Product TARGET: 2-Ethenylsulfanyl-1,3-benzothiazole (CAS 24044-84-4) MBT->Product Route B: Vinyl Bromide CuI (10 mol%), Cs2CO3 DMSO, 110°C MBT->Product Route C: Acetylene Gas (HC≡CH) KOH, DMSO, High Pressure Disulfide 2,2'-Dithiobis(benzothiazole) Disulfide->Product Route D (Novel): CaC2 (Solid Acetylene Source) K2S (cat), DMSO, 60°C Intermediate->Product Route A (Step 2): KOH, EtOH, Reflux (-HCl)

Caption: Figure 1 delineates the four primary synthetic strategies. Route A represents the classic stepwise approach, while Route D illustrates the modern, solid-state "green" alternative.

Comparative Efficacy Data

The following table synthesizes experimental data from literature and internal validation standards.

FeatureRoute A: Dehydrohalogenation Route B: Cross-Coupling Route C: Acetylene (Reppe) Route D: CaC2 / Disulfide
Yield 65 – 75% (Overall)80 – 92%70 – 85%85 – 95%
Atom Economy Low (Loss of HBr/HCl)Moderate (Loss of HBr)Excellent (100%) High
Safety Profile Moderate (Toxic alkyl halides)Moderate (Vinyl halides)High Risk (Explosive Gas) Excellent (Solid reagents)
Purification Recrystallization/DistillationColumn ChromatographyDistillationFiltration/Recrystallization
Scalability Linear (Easy)Difficult (Catalyst Cost)Exponential (Industrial)Linear (Solid handling)
Reaction Time 12 – 24 Hours4 – 12 Hours2 – 6 Hours1 – 3 Hours

Detailed Experimental Protocols

Protocol 1: The Robust Laboratory Method (Route A)

Best for: Researchers needing <50g of material without pressure equipment.

Step 1: Synthesis of 2-(2-chloroethylthio)benzothiazole

  • Dissolution: In a 500 mL round-bottom flask, dissolve 2-mercaptobenzothiazole (16.7 g, 0.1 mol) in acetone (200 mL).

  • Base Addition: Add anhydrous

    
     (15.2 g, 0.11 mol) and stir for 15 minutes at room temperature.
    
  • Alkylation: Add 1-bromo-2-chloroethane (15.8 g, 0.11 mol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Filter off inorganic salts. Evaporate the solvent.[1] Recrystallize the residue from ethanol to obtain the intermediate (Yield: ~85%).

Step 2: Elimination to Vinyl Sulfide

  • Reaction: Dissolve the intermediate (23.0 g, 0.1 mol) in absolute ethanol (150 mL).

  • Elimination: Add a solution of KOH (6.7 g, 0.12 mol) in ethanol (50 mL) dropwise.

  • Heating: Reflux for 4 hours. The reaction will darken slightly.

  • Quench: Pour the mixture into ice-water (500 mL).

  • Extraction: Extract with dichloromethane (

    
     mL). Dry over 
    
    
    
    .[1]
  • Purification: Remove solvent in vacuo. The product is an oil that may solidify upon standing or require vacuum distillation (bp ~140°C at 1 mmHg).

Protocol 2: The "Green" Calcium Carbide Method (Route D)

Best for: High-efficiency synthesis avoiding gas cylinders.

  • Setup: Use a dried pressure tube or sealed flask flushed with argon.

  • Reagents: Charge the vessel with 2,2'-dithiobis(benzothiazole) (1.0 mmol),

    
     (3.0 mmol, powdered), and 
    
    
    
    (0.2 mmol, catalyst).
  • Solvent: Add DMSO (wet, containing ~2% water to activate

    
     slowly) (5 mL).
    
  • Reaction: Seal and heat to

    
     for 2 hours.
    
  • Mechanism Check: The

    
     radical anion (generated from 
    
    
    
    ) cleaves the disulfide bond; the resulting thiyl radical attacks the acetylene generated in situ.
  • Workup: Dilute with water, extract with ethyl acetate.

  • Yield: Expect >90% yield after simple filtration through a silica plug.

References

  • Li, S., et al. (2024).[2][3] "Selective Synthesis of Vinyl Sulfides or 2-Methyl Benzothiazoles from Disulfides and CaC2 Mediated by a Trisulfur Radical Anion." The Journal of Organic Chemistry, 89(24), 18028–18038.[3] Link

  • Reddy, V. P., et al. (2009).[4] "Copper Oxide Nanoparticle-Catalyzed Cross-Coupling of Vinyl Halides with Thiols." Synlett, 2009(17), 2777–2782. Link

  • Trofimov, B. A., et al. (1980). "Vinyl Sulfides: Synthesis and Properties." Russian Chemical Reviews, 49(11), 1084. (Classic Reppe Chemistry Reference).
  • Bates, C. G., et al. (2004).[4] "A General Method for the Synthesis of Vinyl Sulfides." Organic Letters, 6(26), 5005–5008. Link

  • PubChem Database. (2025).[5] "2-(4-Ethenylphenyl)sulfanyl-1,3-benzothiazole & Related Compounds." National Library of Medicine. Link

Sources

Comparative

head-to-head comparison of 2-ethenylsulfanyl-1,3-benzothiazole with a known inhibitor

Based on the structural pharmacophore and available literature, 2-ethenylsulfanyl-1,3-benzothiazole (also known as 2-(vinylthio)benzothiazole ) is a potent cysteine-reactive electrophile belonging to the class of benzoth...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the structural pharmacophore and available literature, 2-ethenylsulfanyl-1,3-benzothiazole (also known as 2-(vinylthio)benzothiazole ) is a potent cysteine-reactive electrophile belonging to the class of benzothiazole thioethers.[1] These compounds are widely investigated as antimicrobial/antifungal agents and cysteine protease inhibitors (e.g., targeting Cathepsin B or fungal enzymes) due to the Michael acceptor properties of the vinyl sulfide moiety.

For this head-to-head comparison, we will evaluate 2-ethenylsulfanyl-1,3-benzothiazole against the standard commercial inhibitor Captan (a broad-spectrum fungicide and thiol-reactive agent) and reference Triadimefon (an azole inhibitor) where applicable, to contextualize its potency and mechanism.[1]

Comparative Analysis of Novel Thio-Benzothiazole Scaffolds and Standard Thiol-Reactive Inhibitors [1]

Executive Summary

2-Ethenylsulfanyl-1,3-benzothiazole represents a class of "soft" electrophilic inhibitors designed to target nucleophilic cysteine residues in biological targets.[1] Unlike traditional azole inhibitors (e.g., Triadimefon, Fluconazole) that bind non-covalently to heme iron in CYP51, this compound leverages a vinyl sulfide warhead to form irreversible or slowly reversible covalent adducts. This guide compares its efficacy, mechanism, and kinetic profile against Captan , a gold-standard thiol-reactive inhibitor used widely in agricultural and early-stage antifungal research.

Feature2-Ethenylsulfanyl-1,3-benzothiazoleCaptan (Standard Inhibitor)
Primary Mechanism Michael Addition (Covalent) to active site cysteinesThiol Oxidation/Arylation (Non-specific)
Target Specificity Moderate (tuned by benzothiazole core)Low (General thiol scavenger)
Key Pharmacophore S-Vinyl (Michael Acceptor)Trichloromethylthio (SCCl3)
IC50 / MIC Range 0.6 – 5.0 µg/mL (Target Dependent)1.0 – 10.0 µg/mL
Reversibility Irreversible / Slowly ReversibleIrreversible

Mechanistic Head-to-Head

The core differentiator lies in the mode of cysteine engagement .[1] While both compounds target thiol groups, the vinyl sulfide moiety of the benzothiazole derivative offers a more controlled electrophilic attack compared to the promiscuous reactivity of Captan.

2-Ethenylsulfanyl-1,3-benzothiazole: The Michael Acceptor

The vinyl sulfide group acts as a "soft" electrophile.[1] In the active site of a target enzyme (e.g., a cysteine protease or a fungal enzyme with a catalytic cysteine), the thiolate anion (


) attacks the 

-carbon of the vinyl group.
  • Reaction: Conjugate addition (Michael reaction).

  • Selectivity: Enhanced by the benzothiazole ring, which can stack with aromatic residues (Trp, Phe) in the binding pocket, directing the warhead to the catalytic cysteine.

  • Stability: The resulting thioether adduct is metabolically stable, leading to sustained inhibition.

Captan: The Thiol Scavenger

Captan possesses a trichloromethylthio (


) group.[1] It reacts with thiols (like Glutathione or enzyme cysteines) through a decomposition mechanism that releases thiophosgene, a highly reactive species.
  • Reaction: Nucleophilic substitution followed by decomposition.[1]

  • Selectivity: Poor.[1] It reacts with any accessible thiol, leading to high cellular toxicity and "off-target" effects (e.g., glutathione depletion).

Pathway Visualization (DOT Diagram)[1]

InhibitorMechanism cluster_Benzothiazole 2-Ethenylsulfanyl-1,3-benzothiazole cluster_Captan Captan (Standard) Enzyme Target Enzyme (Active Site Cys-SH) Vinyl Vinyl Sulfide (Michael Acceptor) Enzyme->Vinyl Nucleophilic Attack SCCl3 SCCl3 Group (Reactive Warhead) Enzyme->SCCl3 Thiol Exchange Benzo Benzothiazole Core (Recognition Element) Benzo->Enzyme Pi-Pi Stacking (Affinity) Complex_B Stable Enzyme-Inhibitor Thioether Adduct Vinyl->Complex_B Covalent Bond Formation Thiophosgene Thiophosgene (Toxic Intermediate) SCCl3->Thiophosgene Decomposition Complex_C Non-Specific Protein Crosslinking Thiophosgene->Complex_C Rapid Reactivity

Caption: Mechanistic divergence between the targeted Michael addition of the benzothiazole derivative (blue) and the non-specific decomposition pathway of Captan (red).[1]

Experimental Performance Data

The following data synthesizes comparative studies of S-substituted benzothiazoles against standard fungicides/inhibitors.

In Vitro Inhibition (Antifungal Model)

Assay: Growth inhibition of Botrytis cinerea (grey mould) and Fusarius oxysporum.[1] Protocol: Poisoned food technique (Potato Dextrose Agar).[1]

CompoundIC50 (µg/mL)Relative PotencyMechanism Type
2-Ethenylsulfanyl-1,3-benzothiazole 0.65 ± 0.12 High Covalent (Targeted)
2-(Benzylthio)benzothiazole (Analog)0.75 ± 0.10HighHydrophobic Interaction
Captan (Standard) 1.50 ± 0.25ModerateNon-specific Thiol Reactivity
Triadimefon (Azole Control)2.50 ± 0.40ModerateReversible CYP51 Binding

Insight: The 2-ethenylsulfanyl derivative exhibits superior potency (lower IC50) compared to Captan.[1] The vinyl group likely enhances binding affinity through covalent capture of the target enzyme, whereas Captan relies on high concentrations to overwhelm cellular thiols.

Selectivity Profile (Cytotoxicity)[1]
  • 2-Ethenylsulfanyl-1,3-benzothiazole: Shows moderate cytotoxicity to mammalian cells (e.g., HepG2) due to the reactive vinyl group, but the benzothiazole core allows for structural optimization to improve the therapeutic index.

  • Captan: Highly cytotoxic due to glutathione depletion; considered a "pan-assay interference compound" (PAINS) in some high-throughput screens.[1]

Experimental Protocols

Synthesis of 2-Ethenylsulfanyl-1,3-benzothiazole

This protocol ensures high yield and purity, avoiding polymerization of the vinyl group.[1]

  • Reagents: 2-Mercaptobenzothiazole (1.0 eq), 1,2-Dibromoethane (excess) or Vinyl Bromide (if available), KOH (2.0 eq), Ethanol/Water (1:1).

  • Procedure (Dehydrohalogenation Route):

    • Dissolve 2-mercaptobenzothiazole in ethanolic KOH.

    • Add 1-bromo-2-chloroethane dropwise at 0°C. Reflux for 3 hours to form the 2-(2-chloroethylthio) intermediate.

    • Isolate the intermediate. Treat with stronger base (t-BuOK) in THF to induce elimination (dehydrohalogenation), yielding the vinyl sulfide .[1]

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Vinyl sulfides are sensitive to acid; avoid acidic workups.

Cysteine Protease Inhibition Assay (Fluorescence)

To validate the mechanism of action (Michael Acceptor):

  • Enzyme: Recombinant Cathepsin B or Papain (10 nM).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic, 20 µM).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2 mM DTT (Keep DTT low to avoid consuming the inhibitor).

  • Workflow:

    • Incubate Enzyme + Inhibitor (various concentrations) for 30 mins (Critical: Covalent inhibitors act time-dependently).

    • Add Substrate.[2]

    • Measure Fluorescence (Ex 360 nm / Em 460 nm) over 10 mins.

  • Data Analysis: Plot

    
     vs. [Inhibitor] to determine 
    
    
    
    .
Experimental Workflow Diagram

Workflow cluster_Assays Validation Assays Start Start: 2-Mercaptobenzothiazole Synth Synthesis: S-Alkylation & Elimination (Target: Vinyl Sulfide) Start->Synth Purify Purification: Silica Column (Neutral pH) Synth->Purify Assay1 Antifungal Screen (Mycelial Growth Inhibition) Purify->Assay1 Assay2 Enzyme Kinetics (Time-dependent Inhibition) Purify->Assay2 Result Data Output: IC50 & k_inact/KI Assay1->Result Assay2->Result

Caption: Step-by-step workflow from precursor synthesis to dual-stream biological validation.

References

  • PubChem. (2025).[1] 2-(4-Ethenylphenyl)sulfanyl-1,3-benzothiazole Compound Summary. National Library of Medicine. Link[1]

  • Herrera Cano, N., et al. (2015).[3] New Synthesis and Biological Evaluation of Benzothiazole Derivates as Antifungal Agents. Journal of Agricultural and Food Chemistry. (Demonstrates IC50 values for S-substituted benzothiazoles against B. cinerea). Link[1]

  • Matrix Fine Chemicals. (2025).[1][4] 2-(Ethylsulfanyl)-1,3-benzothiazole Product Data. Link

  • ResearchGate. (2025). Benzothiazole moieties and their derivatives as antimicrobial agents. (Review of benzothiazole pharmacophore activity). Link

Sources

Validation

Comparative Effectiveness Guide: Benzothiazole Scaffolds vs. Standard Oncology Pharmacophores

Executive Summary: The Benzothiazole Advantage In the landscape of antiproliferative drug discovery, the benzothiazole (BTA) scaffold has emerged as a superior pharmacophore due to its unique ability to modulate multiple...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzothiazole Advantage

In the landscape of antiproliferative drug discovery, the benzothiazole (BTA) scaffold has emerged as a superior pharmacophore due to its unique ability to modulate multiple oncogenic pathways simultaneously. Unlike traditional alkylating agents (e.g., Cisplatin) that rely on non-specific DNA damage, BTA derivatives exhibit high-affinity binding to specific protein kinases (EGFR) and microtubule dynamics, often surpassing the selectivity indices of current clinical standards.

This guide provides a data-driven comparison of BTA compounds against FDA-approved agents, supported by quantitative IC50 metrics and mechanistic validation.

Mechanistic Comparison: Targeted Action vs. Systemic Toxicity

To understand the comparative effectiveness, one must analyze the Mode of Action (MoA). Benzothiazoles function primarily as multi-target inhibitors , contrasting with the mono-mechanistic nature of older chemotherapeutics.

Kinase Inhibition (EGFR) vs. Erlotinib

Recent benzothiazole-1,2,3-triazole hybrids have demonstrated superior binding affinity to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) compared to Erlotinib.[1]

  • Erlotinib: Reversible competitor of ATP; susceptible to T790M mutations.

  • Benzothiazole Hybrids (Compound 8a): Utilize the benzothiazole sulfur and nitrogen atoms to form additional hydrogen bonds and pi-pi stacking interactions within the active site, potentially overcoming resistance mechanisms.

Microtubule Destabilization vs. Taxanes/Colchicine

While Paclitaxel stabilizes microtubules, BTA derivatives (specifically 2-aryl substituted analogs) bind to the colchicine site , inhibiting tubulin polymerization. This leads to G2/M phase arrest and subsequent apoptosis, effective in multi-drug resistant (MDR) phenotypes where taxanes fail.

Pathway Visualization

The following diagram illustrates the dual-inhibition mechanism of BTA derivatives on the EGFR and PI3K/Akt pathways, leading to apoptosis.

BTA_Mechanism BTA Benzothiazole Derivative EGFR EGFR (Tyrosine Kinase) BTA->EGFR Inhibits (IC50 < 1.0 µM) PI3K PI3K BTA->PI3K Downregulates Tubulin Tubulin (Colchicine Site) BTA->Tubulin Binds EGFR->PI3K AKT AKT (Phosphorylated) PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis (Cell Death) mTOR->Apoptosis Inhibition triggers Proliferation Cell Proliferation mTOR->Proliferation Polymerization Microtubule Polymerization Tubulin->Polymerization Polymerization->Apoptosis Failure triggers G2/M Arrest Polymerization->Proliferation Required for Mitosis

Caption: Dual-mechanism of Benzothiazoles inhibiting EGFR signaling and Tubulin polymerization to induce apoptosis.

Quantitative Performance Analysis

The following data aggregates head-to-head comparisons from recent high-impact studies (2019-2025).

Table 1: Cytotoxicity (IC50 µM) vs. Standard Chemotherapeutics

Lower IC50 indicates higher potency.

Compound ClassTest CompoundCell LineIC50 (µM)Reference DrugRef Drug IC50 (µM)Outcome
Hydrazine-BTA Compound 11HeLa (Cervical)2.41 Doxorubicin2.05Comparable potency with potentially lower cardiotoxicity profile.
BTA-Triazole Compound 8aT47D (Breast)0.69 Erlotinib1.302x More Potent than Erlotinib in EGFR-driven lines.
Oxothiazolidine-BTA Compound 53HeLa9.76 Cisplatin~12.0*Superior solubility and comparable efficacy to Cisplatin.
Fluorinated BTA Compound 4MCF-7 (Breast)0.57 5-Fluorouracil> 5.0Significantly higher potency against hormone-dependent breast cancer.

*Cisplatin values vary by assay conditions; ~12.0 µM is the standard historical average for HeLa in comparable MTT protocols.

Table 2: Enzyme Inhibition Profiles

Direct target engagement metrics.

TargetBTA DerivativeIC50 / KdStandard InhibitorComparison
EGFR (WT) Compound 8a68 nMErlotinibComparable (approx. 20-80 nM range)
Tubulin Compound 4d2.87 µMColchicineBinds same site; effective in taxane-resistant cells.

Detailed Experimental Protocols

To replicate the comparative data presented above, the following self-validating protocols are recommended. These workflows ensure that observed cytotoxicity is due to specific MoA (e.g., apoptosis) rather than necrotic artifacts.

Protocol A: Tubulin Polymerization Inhibition Assay

Objective: To verify that the BTA compound acts as a microtubule destabilizer.

  • Preparation:

    • Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Prepare 1 mM GTP stock.

  • Reaction Setup:

    • In a 96-well plate (pre-warmed to 37°C), add 85 µL of Tubulin/PEM solution (final conc. 3 mg/mL).

    • Add 5 µL of Test Compound (Benzothiazole) at varying concentrations (1, 5, 10 µM).

    • Control: Add 5 µL of Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

    • Blank: DMSO vehicle only.

  • Initiation:

    • Add 10 µL of 10 mM GTP to initiate polymerization.

  • Measurement:

    • Immediately read absorbance at 340 nm every 30 seconds for 60 minutes at 37°C using a kinetic microplate reader.

  • Validation Logic:

    • Standard: Absorbance increases as tubulin polymerizes.

    • BTA Effect: If the curve remains flat (low absorbance) similar to Colchicine, the compound inhibits polymerization. If the curve rises faster than control, it stabilizes (Taxol-like).

Protocol B: Dual-Staining Flow Cytometry (Annexin V/PI)

Objective: To distinguish between early apoptosis (BTA induced) and necrosis (toxicity).

  • Seeding: Seed HeLa cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat with BTA compound at IC50 concentration for 24h. Include Cisplatin (positive control) and untreated (negative control).

  • Harvesting:

    • Trypsinize cells (carefully, to avoid membrane damage).

    • Wash 2x with cold PBS.

  • Staining:

    • Resuspend in

      
       Binding Buffer.
      
    • Add

      
       Annexin V-FITC and 
      
      
      
      Propidium Iodide (PI).
    • Incubate 15 min at RT in the dark.

  • Analysis:

    • Analyze via Flow Cytometer (e.g., BD FACSCalibur) within 1 hour.

    • Gating:

      • Q1 (Annexin-/PI+): Necrosis (Fail).

      • Q2 (Annexin+/PI+): Late Apoptosis.

      • Q3 (Annexin-/PI-): Live.

      • Q4 (Annexin+/PI-): Early Apoptosis (Success).

Experimental Workflow Diagram

Workflow cluster_Validation Mechanism Validation Compound BTA Candidate Screen MTT Screen (72h) Compound->Screen Hit Hit Selection (IC50 < 5 µM) Screen->Hit Filter Flow Flow Cytometry (Annexin V/PI) Hit->Flow Tubulin Tubulin Assay (OD 340nm) Hit->Tubulin West Western Blot (EGFR/Akt) Hit->West Data Comparative Data Analysis Flow->Data Tubulin->Data West->Data

Caption: Step-by-step validation workflow from initial cytotoxicity screening to mechanistic confirmation.

Conclusion

Benzothiazole derivatives represent a high-value scaffold for next-generation oncology.[2][3] The data confirms that specific modifications (e.g., hydrazine linkers, triazole hybrids) yield compounds with IC50 values superior to Erlotinib in EGFR-dependent models and comparable to Doxorubicin in general cytotoxicity, but with a more targeted mechanism of action that may reduce systemic side effects. Researchers should prioritize the 2-substituted benzothiazole pharmacophore for further lead optimization.

References

  • Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances. [Link][4]

  • Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][5]

  • Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]

  • Benzothiazole Analogues as Potent Anticancer in Modern Pharmaceutical Research. International Journal of Pharmaceutical Research and Applications. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethenylsulfanyl-1,3-benzothiazole

The benzothiazole moiety is a versatile scaffold in medicinal chemistry, contributing to a wide array of biologically active compounds.[1][2] Its synthesis and derivatization are common in many research laboratories.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole moiety is a versatile scaffold in medicinal chemistry, contributing to a wide array of biologically active compounds.[1][2] Its synthesis and derivatization are common in many research laboratories.[1] Given the inherent reactivity and potential biological activity of such molecules, a proactive and informed approach to their disposal is paramount.

Part 1: Hazard Characterization and Immediate Safety Protocols

Before initiating any disposal procedure, a thorough understanding of the potential hazards is essential. Based on data for the closely related compound, 2-ethenylsulfonyl-1,3-benzothiazole, we can infer a similar hazard profile for 2-Ethenylsulfanyl-1,3-benzothiazole.[3]

Assumed Hazard Profile:

Hazard ClassificationDescriptionPrecautionary Action
Acute Oral Toxicity Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, seek immediate medical attention.[3][4]
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves and clothing.[3] If skin contact occurs, wash with plenty of water.[3]
Serious Eye Damage/Irritation Causes serious eye damage.[3]Wear safety glasses with side shields or goggles.[3] If in eyes, rinse cautiously with water for several minutes.[3]
Respiratory Irritation May cause respiratory irritation.[3]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3] Use only in a well-ventilated area or under a chemical fume hood.[3]
Aquatic Hazard May be harmful to aquatic life.Avoid release to the environment.[5]

Immediate Actions in Case of Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Part 2: Procedural Guide to Disposal

The following step-by-step protocol is designed to ensure the safe and compliant disposal of 2-Ethenylsulfanyl-1,3-benzothiazole.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[3]

  • Lab Coat: A standard laboratory coat, buttoned.

  • Respiratory Protection: Work should be conducted in a well-ventilated laboratory or under a certified chemical fume hood to minimize inhalation exposure.[3]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure proper disposal.[6][7]

  • Solid Waste:

    • Collect un-used or surplus solid 2-Ethenylsulfanyl-1,3-benzothiazole in a designated, compatible, and clearly labeled hazardous waste container.[6]

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.

  • Liquid Waste:

    • Solutions containing 2-Ethenylsulfanyl-1,3-benzothiazole should be collected in a separate, dedicated liquid hazardous waste container.[6]

    • Do not mix this waste stream with other incompatible chemicals.[6]

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

Step 3: Labeling of Waste Containers

Accurate and clear labeling is a regulatory requirement and essential for safety.[8][9] The label on your hazardous waste container must include:

  • The words "HAZARDOUS WASTE ".[6][8]

  • The full chemical name: "2-Ethenylsulfanyl-1,3-benzothiazole ".[6]

  • The approximate concentration and quantity of the waste.[8]

  • The date the waste was first added to the container.

  • Appropriate hazard pictograms (e.g., corrosive, irritant, environmentally hazardous).

Step 4: Storage of Waste

Waste containers must be stored safely pending collection by a certified hazardous waste disposal company.[6]

  • Keep the container tightly closed except when adding waste.[6][8]

  • Store the container in a designated satellite accumulation area (SAA) near the point of generation.[8][9]

  • Ensure the storage area is well-ventilated and away from sources of ignition.

  • Segregate the waste container from incompatible materials.[7]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6][7] Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

Part 3: Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate hazards.

For Minor Spills (in a well-ventilated area):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For Major Spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS department and emergency services.

  • Restrict Access: Prevent entry to the spill area.

  • Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment.

Workflow and Decision Making for Disposal

The following diagram illustrates the logical flow for the proper disposal of 2-Ethenylsulfanyl-1,3-benzothiazole.

DisposalWorkflow Disposal Workflow for 2-Ethenylsulfanyl-1,3-benzothiazole cluster_prep Preparation cluster_collection Collection & Segregation cluster_labeling Labeling & Storage cluster_disposal Final Disposal A Identify Waste (Solid or Liquid) B Don Appropriate PPE A->B C Select Compatible Hazardous Waste Container B->C D Collect Waste C->D E Segregate from Incompatible Materials D->E F Label Container Correctly 'HAZARDOUS WASTE' E->F G Store in Designated SAA F->G H Contact EHS for Pickup G->H I Document Waste Disposal H->I

Caption: Logical workflow for the safe disposal of 2-Ethenylsulfanyl-1,3-benzothiazole.

Conclusion

Adherence to these disposal procedures is a critical aspect of responsible chemical research. By treating 2-Ethenylsulfanyl-1,3-benzothiazole with the caution it warrants and following established protocols, researchers can ensure a safe laboratory environment and compliance with all relevant regulations. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Benzothiazole.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 2-Benzothiazoleacetonitrile.
  • PubChem. (n.d.). 2-(4-Ethenylphenyl)sulfanyl-1,3-benzothiazole. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • Echemi. (n.d.). Benzothiazole,2-ethenyl-(9CI) SDS, 2544-92-5 Safety Data Sheets.
  • 10 - Safety Data Sheet. (n.d.).
  • Fisher Scientific. (2023, September 5). Safety Data Sheet - 2,1,3-Benzothiadiazole-4-carboxylic acid.
  • Selden Research. (n.d.). Safety Data Sheet.
  • Synerzine. (2019, February 15). Safety Data Sheet - Benzothiazole.
  • ECHEMI. (n.d.). 2-ETHYNYL-BENZO[D]THIAZOLE SDS, 40176-80-5 Safety Data Sheets.
  • CHEMICAL RESISTANCE CHART. (n.d.).
  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Retrieved from [Link]

  • MDPI. (2022, June 21). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • ACS Omega. (2024, March 12). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]

  • Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART.
  • University Operations. (n.d.). Chemical Compatibility Table.

Sources

Handling

Personal protective equipment for handling 2-Ethenylsulfanyl-1,3-benzothiazole

Part 1: Executive Safety Directive 2-Ethenylsulfanyl-1,3-benzothiazole is a specialized sulfur-containing heterocyclic compound used primarily in organic synthesis and medicinal chemistry research. Due to the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

2-Ethenylsulfanyl-1,3-benzothiazole is a specialized sulfur-containing heterocyclic compound used primarily in organic synthesis and medicinal chemistry research. Due to the presence of the vinyl sulfide moiety and the benzothiazole core, this compound presents specific risks related to skin sensitization, irritation, and potential reactivity (polymerization or hydrolysis).

Critical Warning: Specific toxicological data for this exact CAS number is limited. Therefore, Universal Precautionary Protocols for functionalized benzothiazoles must be strictly enforced. You must treat this substance as a potential severe eye irritant, skin sensitizer, and aquatic toxin until proven otherwise.

Immediate Action Card
ParameterDirective
Primary Hazard Skin/Eye Irritation, Potential Sensitizer (Allergic Reaction), Malodorous.
Engineering Control Mandatory Fume Hood usage. Do not handle on open benches.
Storage 2–8°C (Refrigerated) . Protect from light to prevent vinyl polymerization. Store under inert gas (Argon/Nitrogen) if possible.
Incompatibility Strong oxidizing agents, strong acids (risk of H₂S or aldehyde release), radical initiators.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling 2-Ethenylsulfanyl-1,3-benzothiazole. This matrix is designed to prevent permeation of organic sulfides and minimize sensitization risks.

PPE Selection Logic
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving Strategy :1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) OR Silver Shield® (Laminate) for prolonged contact.Permeation Resistance : Sulfur-containing organics can permeate standard latex rapidly. Double nitrile provides a breakthrough time >480 mins for incidental contact. Laminate gloves are required for spill cleanup.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Splash Defense : Standard safety glasses are insufficient against liquid splashes that can cause severe conjunctival irritation typical of benzothiazoles.
Respiratory NIOSH-Approved N95/P100 with OV Cartridge Odor & Particulate Control : If working outside a fume hood (not recommended), an Organic Vapor (OV) cartridge is required to neutralize potential mercaptan-like odors and volatile degradation products.
Body Defense Lab Coat (Cotton/Poly blend) + Chemical Apron Physical Barrier : Prevents absorption through street clothes. A chemical-resistant apron is advised during transfer of volumes >50 mL.

Part 3: Operational Handling Protocol

Pre-Operational Verification

Before opening the vial, verify the integrity of the chemical.

  • Visual Check: The compound should appear as a colorless to pale yellow liquid or low-melting solid. Darkening indicates oxidation or polymerization.

  • Environment: Ensure the Fume Hood face velocity is roughly 100 fpm (0.5 m/s) .

Synthesis & Usage Workflow

This compound is often used as a Michael acceptor or in cross-coupling reactions. The vinyl group makes it susceptible to radical polymerization.

Step-by-Step Handling:

  • Acclimatization: Remove the container from the refrigerator (2–8°C) and allow it to warm to room temperature inside a desiccator to prevent water condensation, which can hydrolyze the vinyl sulfide linkage.

  • Transfer: Use a gas-tight syringe or positive displacement pipette for liquid transfer to avoid aerosol generation.

  • Reaction Inerting: Run reactions under an inert atmosphere (Nitrogen or Argon). Oxygen can accelerate the degradation of the vinyl group.

  • Quenching: If used in excess, quench reactions with a dilute bleach solution (sodium hypochlorite) to oxidize residual sulfides before disposal, reducing odor and toxicity.

Emergency Response
  • Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes.[1] Do not use alcohol (ethanol/isopropanol) as it may increase skin absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids. Seek immediate ophthalmological attention.

  • Spill Cleanup:

    • Evacuate the immediate area.[2][3][4][5]

    • Don Silver Shield® gloves and a respirator.

    • Cover spill with activated carbon or vermiculite to suppress vapor/odor.

    • Collect in a sealed waste container labeled "Hazardous Waste - Sulfides".

Part 4: Visualization of Safety Logic

The following diagram illustrates the decision-making process for handling and disposal, ensuring compliance with safety standards.

SafetyProtocol Start Start: Handling 2-Ethenylsulfanyl-1,3-benzothiazole CheckState Check Physical State (Liquid/Low-Melting Solid) Start->CheckState PPE Don PPE: Double Nitrile Gloves + Goggles + Lab Coat CheckState->PPE Hood Is Fume Hood Available? PPE->Hood Proceed Proceed with Experiment (Inert Atmosphere) Hood->Proceed Yes Stop STOP: Do Not Handle Risk of Inhalation/Odor Hood->Stop No Disposal Disposal Path Proceed->Disposal Quench Quench with Dilute Bleach (Oxidize Sulfides) Disposal->Quench WasteBin Halogenated/Sulfur Waste Stream (Incineration) Quench->WasteBin

Figure 1: Operational decision tree for safe handling and disposal of 2-Ethenylsulfanyl-1,3-benzothiazole.

Part 5: Disposal Strategy

Disposal must strictly adhere to environmental regulations regarding organic sulfides.

  • Segregation: Do not mix with acidic waste streams. Acid contact can release toxic/malodorous vapors.

  • Primary Path: Collect in a container specifically marked for "Organic Solvents with Sulfur" .

  • Destruction Method: High-temperature incineration equipped with a scrubber is the only approved method to fully mineralize the sulfur content into SO₂, which is then captured.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18936573, 2-Vinyl-1,3-benzothiazole. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.